molecular formula C11H19NO4 B599371 Methyl cis-3-(boc-amino)cyclobutanecarboxylate CAS No. 142733-63-9

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Número de catálogo: B599371
Número CAS: 142733-63-9
Peso molecular: 229.276
Clave InChI: LJEVCFPGOOEUKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVCFPGOOEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-63-9, 1101173-77-6
Record name Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl trans-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Introduction

This compound is a protected amino acid derivative featuring a rigid cyclobutane scaffold. The cis-stereochemistry and the presence of both a protected amine (Boc group) and a methyl ester functionality make it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics and peptide-based drugs.[1] The cyclobutane ring imparts conformational rigidity, which is often a desirable trait in drug design for optimizing binding to biological targets.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from cis-3-aminocyclobutanecarboxylic acid. The overall synthetic workflow is illustrated below.

SynthesisWorkflow A cis-3-Aminocyclobutanecarboxylic acid B cis-3-(Boc-amino)cyclobutanecarboxylic acid A->B Boc Protection (Boc)2O, Base C This compound B->C Esterification Methanol, Acid Catalyst

Caption: Synthetic workflow for this compound.

The first step involves the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The resulting Boc-protected amino acid is then subjected to an esterification reaction to convert the carboxylic acid to its corresponding methyl ester.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of cis-3-(Boc-amino)cyclobutanecarboxylic acid

This procedure outlines the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid.

Materials:

  • cis-3-Aminocyclobutanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cis-3-aminocyclobutanecarboxylic acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate.

  • To this stirred solution, add di-tert-butyl dicarbonate.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete, acidify the mixture to a pH of approximately 3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a solid.

Step 2: Synthesis of this compound

This protocol describes the esterification of the Boc-protected amino acid.

Materials:

  • cis-3-(Boc-amino)cyclobutanecarboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-3-(Boc-amino)cyclobutanecarboxylic acid in methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization Data

The structural confirmation and purity of this compound are determined using various spectroscopic techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2]
Appearance White to off-white solid
CAS Number 142733-63-9[2][3]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -C(CH₃)₃ (Boc group): A singlet at approximately 1.4 ppm (9H).

  • -OCH₃ (Methyl ester): A singlet at approximately 3.7 ppm (3H).

  • Cyclobutane ring protons: A series of multiplets in the range of 1.8-3.0 ppm (6H).

  • -NH (Amine proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -C(CH₃)₃ (Boc group): A signal around 28 ppm.

  • -C(CH₃)₃ (Boc group): A signal around 80 ppm.

  • -OCH₃ (Methyl ester): A signal around 52 ppm.

  • Cyclobutane ring carbons: Signals in the range of 30-50 ppm.

  • C=O (Ester carbonyl): A signal around 175 ppm.

  • C=O (Boc carbonyl): A signal around 155 ppm.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 230.14.

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, as depicted in the diagram below.

LogicalFlow cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material: cis-3-Aminocyclobutanecarboxylic acid B Step 1: Boc Protection A->B C Intermediate: cis-3-(Boc-amino)cyclobutanecarboxylic acid B->C D Step 2: Esterification C->D E Final Product: This compound D->E F Spectroscopic Analysis (NMR, MS) E->F Analysis of Final Product G Purity and Structural Confirmation F->G

Caption: Logical flow of synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The straightforward two-step synthesis makes this compound an accessible and important building block for the creation of novel and complex molecular architectures.

References

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a synthetic amino acid derivative featuring a rigid cyclobutane scaffold. This structural feature makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid allows for selective chemical manipulation at either end of the molecule. Its constrained conformation is particularly useful for the synthesis of peptidomimetics and for probing structure-activity relationships (SAR) in drug discovery, where molecular rigidity can enhance binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of its molecular structure, properties, a detailed synthesis protocol, and key applications.

Molecular Structure and Chemical Formula

The molecule consists of a cyclobutane ring substituted at the 1 and 3 positions. The substituents are a methyl carboxylate group (-COOCH₃) and a Boc-protected amine group (-NHBoc), arranged in a cis configuration relative to the plane of the ring.

IdentifierValue
IUPAC Name methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[3]
Molecular Formula C₁₁H₁₉NO₄[1][3][4]
CAS Number 142733-63-9[1][4]
SMILES CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC[4]

digraph "Methyl_cis_3_boc_aminocyclobutanecarboxylate" {
graph [layout=neato, overlap=false, splines=true, size="7.6,5!", ratio=fill];
node [shape=plaintext, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124", color="#EA4335"]; O2 [label="O", fontcolor="#202124", color="#EA4335"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; C10 [label="C", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124", color="#EA4335"]; O4 [label="O", fontcolor="#202124", color="#EA4335"]; C11 [label="C", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; // H on N// Position nodes (example coordinates, adjust with 'pos' attribute) N1 [pos="0,0!"]; H1 [pos="-0.5,-0.4!"]; C1 [pos="1.2,0!"]; O1 [pos="1.8,0.5!"]; O2 [pos="1.8,-0.5!"]; C2 [pos="-1,0.8!"]; C3 [pos="-2.2,0.4!"]; C4 [pos="-2.2,-0.8!"]; C5 [pos="-1,-1.2!"]; C6 [pos="2.8,-0.5!"]; C7 [pos="3.4,-0.9!"]; C8 [pos="3.4,0!"]; C9 [pos="3.4,-1.8!"]; C10 [pos="-3.4,-0.4!"]; O3 [pos="-3.8,0.2!"]; O4 [pos="-4.0,-1.0!"]; C11 [pos="-5.2,-1.0!"];

// Define edges (bonds) edge [color="#202124"]; N1 -- H1; N1 -- C1 [label=""]; N1 -- C2 [label=""]; C1 -- O1 [penwidth=2]; C1 -- O2; O2 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C2; C4 -- C10; C10 -- O3 [penwidth=2]; C10 -- O4; O4 -- C11;

// Add implicit hydrogens for clarity if needed (optional)// For a clean diagram, they are often omitted in skeletal structures. }

Caption: 2D molecular structure of this compound.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative properties of the compound. While extensive experimental data is not widely published, the following table includes computed properties and typical observations.

PropertyValue / Description
Molecular Weight 229.27 g/mol [1][3]
Appearance Typically a white to off-white or pale-yellow solid[1]
Solubility Soluble in organic solvents such as methanol and dichloromethane[1]
Storage Recommended storage at 2-8°C, sealed and dry[2]
Topological Polar Surface Area 64.6 Ų (Computed)[3]
XLogP3 1.3 (Computed)[3]
Spectroscopic Data Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm identity and purity.[1] Specific, experimentally derived NMR peak lists are not readily available in public literature.

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is generally achieved via a two-step process starting from the corresponding amino acid. The following protocol is adapted from a standard procedure for the Boc-protection and esterification of a cyclic amino acid.[1][5]

Logical Workflow for Synthesis:

G A cis-3-Aminocyclobutanecarboxylic Acid (Starting Material) B Step 1: Boc Protection (Boc)₂O, Base (e.g., Na₂CO₃), Solvent (e.g., THF/Water) A->B Reacts with C cis-3-(Boc-amino)cyclobutanecarboxylic Acid (Intermediate) B->C Yields D Step 2: Esterification SOCl₂ in Methanol C->D Reacts with E This compound (Final Product) D->E Yields F Purification (Silica Gel Chromatography) E->F Purified via

Caption: General workflow for the synthesis of the title compound.

Step 1: Synthesis of cis-3-(Boc-amino)cyclobutanecarboxylic Acid

  • Dissolution : Dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 5% (w/v) aqueous solution of sodium carbonate in a round-bottom flask.

  • Addition of Boc-Anhydride : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a suitable organic solvent like tetrahydrofuran (THF).

  • Reaction : Allow the biphasic mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up :

    • Once the reaction is complete, transfer the mixture to a separatory funnel. Remove the THF solvent under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted (Boc)₂O and other impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a 2N HCl solution. This will precipitate the product.

  • Extraction and Isolation : Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid as a solid or oil.

Step 2: Esterification to this compound

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Cool the flask in an ice bath.

  • Reagent Addition : Slowly and carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the cold methanol. Caution: This reaction is highly exothermic and releases HCl gas.

  • Substrate Addition : To this freshly prepared methanolic HCl solution, add the crude cis-3-(Boc-amino)cyclobutanecarboxylic acid from Step 1 (1.0 eq).

  • Reaction : Remove the ice bath, seal the flask, and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Work-up and Isolation :

    • Remove the excess methanol and SOCl₂ under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude methyl ester.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.[5]

Applications in Research and Development

This compound serves primarily as a specialized building block in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry : Its rigid cyclobutane core is used to introduce conformational constraints into peptide chains, creating peptidomimetics with potentially enhanced stability, selectivity, and oral bioavailability.[1]

  • Organic Synthesis : It is a versatile intermediate for the synthesis of more complex molecules, including novel heterocyclic compounds and analogues of biologically active natural products.[1]

  • Drug Discovery : The compound and its derivatives are employed in the synthesis of libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies to optimize lead compounds.[2]

References

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" CAS number 142733-63-9

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl cis-3-(boc-amino)cyclobutanecarboxylate (CAS: 142733-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable synthetic building block widely utilized in organic synthesis and medicinal chemistry. Identified by its CAS number 142733-63-9, this compound incorporates several key structural features that make it a versatile tool for the creation of complex molecules. Its rigid cyclobutane core provides conformational constraint, which is highly desirable in drug design for optimizing binding affinity to biological targets. The presence of a tert-butoxycarbonyl (Boc) protected amine and a methyl ester allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, safety, and applications for professionals in research and drug development.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its use in a laboratory setting, influencing everything from solvent choice to storage conditions.

PropertyValueReference(s)
CAS Number 142733-63-9[1][3][4]
IUPAC Name methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[1][3]
Synonyms cis-Methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate[5]
Molecular Formula C₁₁H₁₉NO₄[1][3][4]
Molecular Weight 229.27 g/mol [1][3]
Appearance White solid or crystalline powder[1][5]
Solubility Generally soluble in organic solvents such as methanol and dichloromethane.[1]
Storage Conditions Store refrigerated at 2-8°C in a dry, sealed container.[2][5][6]

Synthesis and Handling

General Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the protection of an amino group followed by esterification.[1]

Step 1: Boc Protection of 3-Aminocyclobutanecarboxylic Acid

  • Dissolve cis-3-aminocyclobutanecarboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, typically sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After the reaction is complete, perform an acidic workup to protonate the Boc-protected carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Esterification

  • Dissolve the Boc-protected cyclobutanecarboxylic acid from Step 1 in anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[1][7]

  • Heat the reaction mixture to reflux and monitor for the consumption of the starting material, typically by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

  • Purify the crude product via flash column chromatography to obtain pure this compound.

G General Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification A cis-3-Aminocyclo- butanecarboxylic Acid B Boc-Protected Acid A->B  Protection   D Final Product: Methyl cis-3-(boc-amino)- cyclobutanecarboxylate B->D  Esterification   C Boc₂O, Base E Methanol, Acid Catalyst

A high-level overview of the synthesis process.
Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[6] Adherence to standard safety protocols is mandatory.

GHS Hazard Statements

CodeStatementReference(s)
H302Harmful if swallowed[6]
H315Causes skin irritation[6]
H319Causes serious eye irritation[6]
H335May cause respiratory irritation[6]

Precautionary Measures

CategoryGuidelineReference(s)
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[6][8][9]
Personal Protection Wear protective gloves, chemical safety goggles, and a lab coat.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is refrigerated.[6]
Disposal Dispose of contents and container to an approved waste disposal plant.[6]

Chemical Reactivity and Utility

The primary utility of this compound stems from its bifunctional nature, governed by the Boc-protecting group. The Boc group is stable under many reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent).[1] This deprotection exposes the primary amine, which can then undergo a wide variety of subsequent reactions, such as amide bond formation, alkylation, or arylation, without disturbing the methyl ester. This makes the compound an ideal starting point for building molecular complexity.

G Chemical Utility Workflow Start Methyl cis-3-(boc-amino)- cyclobutanecarboxylate Intermediate Deprotected Intermediate (Free Amine) Start->Intermediate Boc Deprotection Deprotection Acidic Conditions (e.g., TFA) Final Functionalized Molecule Intermediate->Final Coupling Reaction Coupling Coupling Partner (R-COOH, R-X, etc.)

Deprotection and subsequent functionalization.

Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable intermediate in several areas of pharmaceutical research.

  • Peptidomimetics and Constrained Analogs: The rigid cyclobutane scaffold is used to create conformationally restricted amino acid analogs.[1] Incorporating these into peptides can enforce specific secondary structures, leading to enhanced biological activity, selectivity, and metabolic stability. This is crucial for structure-activity relationship (SAR) studies.[2]

  • Synthesis of Bioactive Molecules: The cis-3-aminocyclobutane core is a key structural motif in various pharmaceutically active compounds. For instance, it is related to the core of Tofacitinib, an oral Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis.[1][] This building block allows for the efficient synthesis of libraries of related compounds for screening and lead optimization.

  • Fine Chemicals and Material Science: Beyond medicine, it serves as an intermediate in the production of fine chemicals and contributes to advancements in material science where precisely structured organic molecules are required.[1]

G Role in Drug Discovery A Building Block (Title Compound) B Organic Synthesis A->B C Library of Novel Cyclobutane Analogs B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Drug Candidate E->F

Logical workflow in a drug discovery program.

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its well-defined stereochemistry, rigid core, and orthogonally protected functional groups provide chemists with a powerful tool for the synthesis of novel, conformationally constrained molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

The Strategic Application of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate in Constrained Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the conformational control of bioactive molecules is a paramount objective. Constrained amino acids have emerged as powerful tools to modulate the structure and, consequently, the function of peptides and peptidomimetics. By restricting the rotational freedom of the peptide backbone or side chains, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and improve oral bioavailability. Among the diverse scaffolds utilized for this purpose, the cyclobutane ring offers a unique combination of rigidity and three-dimensional diversity. This technical guide provides an in-depth exploration of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate , a key building block for the synthesis of novel constrained amino acids, detailing its synthesis, characterization, and application in the development of next-generation therapeutics.

The incorporation of cyclobutane-containing amino acids can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity.[1] The cis-stereochemistry of the amino and carboxyl substituents on the cyclobutane ring of the title compound provides a distinct spatial arrangement that can be exploited to fine-tune the conformational properties of peptide analogues. This guide will serve as a comprehensive resource for researchers seeking to leverage the unique structural features of this versatile building block.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[2][3][4]
Molecular Weight 229.27 g/mol [2][3]
CAS Number 142733-63-9[3][4]
Appearance White to off-white solidVendor Data
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral Knowledge
¹H NMR (CDCl₃, 400 MHz) Data not available in searched literature
¹³C NMR (CDCl₃, 101 MHz) Data not available in searched literature
IR (KBr, cm⁻¹) Data not available in searched literature
HRMS (ESI) Data not available in searched literature

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from cis-3-aminocyclobutanecarboxylic acid. The following protocols are based on established methods for Boc protection and esterification of amino acids.

Protocol 1: Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid

This procedure describes the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • cis-3-Aminocyclobutanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-3-(Boc-amino)cyclobutanecarboxylic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Esterification of cis-3-(Boc-amino)cyclobutanecarboxylic Acid

This protocol details the conversion of the Boc-protected amino acid to its corresponding methyl ester.

Materials:

  • cis-3-(Boc-amino)cyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP.

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

Procedure using Thionyl Chloride:

  • Suspend cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Constrained Amino Acid Synthesis and Drug Discovery

This compound is a valuable building block for the introduction of conformational constraints into peptides. The cyclobutane scaffold restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This has significant implications for the design of potent and selective ligands for various biological targets.

One area of active research is the development of peptide-based therapeutics targeting G protein-coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and obesity.[5][6][] The incorporation of constrained amino acids can enhance the binding affinity and metabolic stability of GLP-1 receptor agonists.

Logical Workflow for Incorporating the Constrained Amino Acid into a Peptide Therapeutic

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a constrained peptide analogue.

experimental_workflow start Methyl cis-3-(Boc-amino) cyclobutanecarboxylate hydrolysis Saponification (e.g., LiOH, THF/H₂O) start->hydrolysis 1. Hydrolysis to Carboxylic Acid coupling Peptide Coupling (e.g., HATU, DIPEA) hydrolysis->coupling 2. Activation deprotection Boc Deprotection (e.g., TFA/DCM) deprotection->coupling 3. Coupling to resin-bound peptide spps Solid-Phase Peptide Synthesis coupling->spps Repeat cycles spps->deprotection N-terminal deprotection final_peptide Constrained Peptide Analogue spps->final_peptide Cleavage from resin purification Purification (e.g., RP-HPLC) final_peptide->purification characterization Characterization (e.g., MS, NMR) purification->characterization bioassay Biological Activity Assay characterization->bioassay

Caption: Workflow for peptide synthesis using the constrained amino acid.

Hypothetical Signaling Pathway Modulation

The incorporation of a constrained amino acid derived from this compound into a GLP-1 analogue could enhance its interaction with the GLP-1 receptor, leading to a more potent and sustained downstream signaling cascade.

signaling_pathway ligand Constrained GLP-1 Analogue receptor GLP-1 Receptor (GPCR) ligand->receptor Enhanced Binding & Stability g_protein Gαs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Effects: - Insulin Secretion - Glucagon Suppression - Gastric Emptying Delay pka->downstream Phosphorylation of targets

Caption: Potential enhancement of GLP-1 receptor signaling.

Conclusion

This compound stands as a pivotal precursor for the synthesis of conformationally restricted amino acids. Its rigid cyclobutane framework and defined stereochemistry offer a strategic advantage in the design of peptidomimetics with improved pharmacological profiles. The detailed protocols and compiled data within this guide are intended to facilitate the integration of this valuable building block into innovative drug discovery programs, ultimately contributing to the development of novel therapeutics with enhanced efficacy and specificity. Further research into the diastereoselective synthesis and detailed spectroscopic characterization of this compound will undoubtedly expand its utility and impact in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a non-proteinogenic amino acid analog that incorporates a rigid cyclobutane scaffold. This structural feature is of significant interest in medicinal chemistry and drug development as it can impart unique conformational constraints on peptides, potentially leading to enhanced biological activity, selectivity, and metabolic stability. The successful incorporation of this building block into a peptide sequence is contingent on the selection of an appropriate peptide coupling strategy. Due to the steric hindrance imparted by the cyclobutane ring, standard coupling protocols may require optimization to achieve high yields and purity.

These application notes provide detailed protocols for the coupling of this compound to a resin-bound amino acid or peptide using common and highly efficient coupling reagents. The protocols are designed to serve as a starting point for researchers, with the understanding that optimization may be necessary based on the specific peptide sequence and scale of the synthesis.

Data Presentation: Comparative Coupling Efficiency

The following table summarizes representative data on the coupling efficiency of sterically hindered amino acids, such as cyclobutane derivatives, with various common coupling reagents. The data illustrates the potential impact of reagent choice on reaction outcomes. Actual yields and purity for this compound may vary.

Coupling ReagentBaseSolventReaction Time (h)Representative Crude Purity (%)Representative Yield (%)
HATU DIPEADMF2>90>90
HBTU DIPEADMF485-9085-90
EDC/HOBt NMMDCM/DMF1275-8580-85
DIC/HOBt -DCM/DMF1270-8075-85

Note: HATU is often preferred for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[1] HBTU is also a highly effective coupling reagent.[1][2][3][4] Carbodiimide-based methods using EDC or DIC with HOBt are cost-effective but may require longer reaction times and can be less efficient for sterically demanding couplings.[1][5]

Experimental Protocols

Prior to coupling, the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide must be removed using standard deprotection protocols (e.g., 20% piperidine in DMF). The following protocols are for a standard 0.1 mmol scale solid-phase peptide synthesis (SPPS).

Protocol 1: HATU Mediated Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (91.7 mg, 0.4 mmol, 4 eq)

  • HATU (152 mg, 0.4 mmol, 4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF (5 mL) for 15 minutes in a reaction vessel. Drain the DMF.

  • Activation Solution: In a separate vial, dissolve this compound and HATU in DMF (2 mL).

  • Activation: Add DIPEA to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HBTU Mediated Coupling

This protocol uses HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), another robust coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (91.7 mg, 0.4 mmol, 4 eq)

  • HBTU (151.7 mg, 0.4 mmol, 4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF (5 mL) for 15 minutes in a reaction vessel. Drain the DMF.

  • Activation Solution: In a separate vial, dissolve this compound and HBTU in DMF (2 mL).

  • Activation: Add DIPEA to the activation solution and vortex briefly.

  • Coupling: Add the activation solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: After a negative Kaiser test, drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Proceed: The resin is ready for the subsequent synthesis step.

Protocol 3: EDC/HOBt Mediated Coupling

This protocol employs a carbodiimide-based coupling method, which is a more economical option.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (91.7 mg, 0.4 mmol, 4 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (76.7 mg, 0.4 mmol, 4 eq)

  • 1-Hydroxybenzotriazole (HOBt) (61.2 mg, 0.4 mmol, 4 eq)

  • N-Methylmorpholine (NMM) (88 µL, 0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF)/Dichloromethane (DCM) (1:1), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DCM (5 mL) for 15 minutes. Drain the DCM.

  • Coupling Solution: In a separate vial, dissolve this compound and HOBt in DMF (2 mL). Add this solution to the resin.

  • Activation: In another vial, dissolve EDC in DCM (2 mL) and add it to the resin slurry.

  • Base Addition: Add NMM to the reaction mixture.

  • Reaction: Agitate the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction using the Kaiser test.

  • Washing: Upon completion, drain the reaction mixture and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Proceed: The resin is now prepared for the next step in the peptide synthesis.

Visualizations

Peptide_Coupling_Workflow Resin Deprotected Peptide-Resin Coupling Coupling Reaction Resin->Coupling Amino_Acid Methyl cis-3-(boc-amino) cyclobutanecarboxylate Activation Activation (Active Ester Formation) Amino_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Coupled_Peptide Coupled Peptide-Resin Coupling->Coupled_Peptide Wash Washing Steps Coupled_Peptide->Wash Next_Cycle Next Synthesis Cycle Wash->Next_Cycle

Caption: General workflow for the peptide coupling reaction.

HATU_Activation_Mechanism Carboxylic_Acid R-COOH Methyl cis-3-(boc-amino) cyclobutanecarboxylate Carboxylate R-COO⁻ Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Highly Reactive Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide-Resin Nucleophilic Attack Peptide_Amine->Peptide_Bond Coupled_Product R-CO-NH-Peptide-Resin Coupled Product Peptide_Bond->Coupled_Product

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

Application Notes and Protocols for the Use of Methyl cis-3-(boc-amino)cyclobutanecarboxylate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in medicinal chemistry for the development of novel therapeutics with enhanced properties. Methyl cis-3-(tert-butoxycarbonyl-amino)cyclobutanecarboxylate is a valuable building block for this purpose. As a cyclic β-amino acid derivative, its incorporation into a peptide backbone introduces a rigid cyclobutane constraint. This structural rigidity can lead to peptides with well-defined secondary structures, increased resistance to enzymatic degradation, and potentially improved biological activity and selectivity.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes this building block suitable for use in Boc-chemistry solid-phase peptide synthesis (SPPS), a well-established method for the stepwise synthesis of peptides.[1][3] These application notes provide detailed protocols and considerations for the successful incorporation of this constrained amino acid into peptide chains.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl cis-3-(boc-amino)cyclobutanecarboxylate is presented in the table below. These properties are essential for its handling and for the characterization of the final peptides.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
IUPAC Name Methyl cis-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate
CAS Number 142733-63-9
Appearance White to off-white solid
Storage Conditions 2-8°C, dry, sealed

Experimental Protocols

The incorporation of this compound into a peptide sequence via SPPS requires a preliminary saponification step to convert the methyl ester into the free carboxylic acid, which is the reactive species for peptide bond formation.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (1.1 - 1.5 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a solid.

  • Verify the structure and purity by NMR and MS analysis before use in SPPS.

Protocol 2: Incorporation of cis-3-(Boc-amino)cyclobutanecarboxylic Acid into a Peptide Chain via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the cyclobutane amino acid. The process involves cycles of deprotection, neutralization, and coupling.

Materials:

  • Pre-loaded resin (e.g., Merrifield, PAM, or BHA resin)

  • cis-3-(Boc-amino)cyclobutanecarboxylic acid (from Protocol 1)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU/HOBt or HATU

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., dithiothreitol, DTE, if required for specific sequences)

  • Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-5 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) and isopropanol (IPA) (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% DIEA in DCM or DMF.

    • Agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5x) and DMF (3-5x).

  • Coupling of cis-3-(Boc-amino)cyclobutanecarboxylic Acid:

    • In a separate vial, pre-activate the cis-3-(Boc-amino)cyclobutanecarboxylic acid (2-4 eq. relative to resin loading) with a coupling reagent such as HBTU (0.95 eq. relative to the amino acid) and HOBt (1 eq.) in DMF.

    • Add DIEA (2-3 eq. relative to the amino acid) to the activation mixture.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate at room temperature for 1-4 hours. Due to the constrained nature of the β-amino acid, a longer coupling time or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash and dry the peptide-resin.

    • Treat the resin with an appropriate cleavage cocktail (e.g., anhydrous HF or a TFA-based cocktail with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final peptide by mass spectrometry (MS) and analytical HPLC.

Diagrams and Workflows

Saponification Workflow

The following diagram illustrates the workflow for the saponification of the methyl ester to the free carboxylic acid required for SPPS.

G cluster_0 A Methyl cis-3-(boc-amino) cyclobutanecarboxylate B Dissolve in THF/H₂O A->B C Add LiOH solution B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Remove THF D->E Reaction Complete F Acidify with 1M HCl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I cis-3-(Boc-amino) cyclobutanecarboxylic Acid H->I Purified Product

Caption: Workflow for the saponification of the methyl ester.

Boc-SPPS Cycle for Incorporation

This diagram shows the key steps in a single cycle of solid-phase peptide synthesis for incorporating the constrained amino acid.

G start Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling 3. Coupling (Activated cis-3-(Boc-amino) cyclobutanecarboxylic Acid) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end end->deprotection Next Cycle

Caption: General Boc-SPPS cycle for amino acid incorporation.

Discussion and Considerations

  • Coupling Efficiency: β-amino acids, particularly those with cyclic constraints, can be sterically hindered. This may result in lower coupling efficiencies compared to standard α-amino acids. It is recommended to use a longer coupling time, a higher excess of the amino acid and coupling reagents, or perform a double coupling to ensure the reaction goes to completion. Monitoring with a Kaiser test or other qualitative method is crucial.

  • Racemization: While Boc-SPPS generally minimizes racemization, the activation of any amino acid carries a risk. Using coupling reagents like HATU or HBTU/HOBt is standard practice to suppress this side reaction.

  • Peptide Structure: The incorporation of a cis-cyclobutane amino acid will induce a specific turn or kink in the peptide backbone. This should be considered during the design phase, as it will significantly influence the peptide's overall conformation. The cis-stereochemistry is expected to produce a more bent structure compared to its trans-isomer.

  • Purity of the Building Block: The purity of the synthesized cis-3-(Boc-amino)cyclobutanecarboxylic acid is critical for the success of the peptide synthesis. Ensure the material is fully characterized and free of impurities before use.

References

Application Notes and Protocols: Ester Hydrolysis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the ester hydrolysis of Methyl cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate to yield cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where the cyclobutane scaffold is a key structural motif.[1] The Boc protecting group is known for its stability under basic conditions, allowing for selective hydrolysis of the methyl ester.[2][3][4]

Overview of Hydrolysis Conditions

The saponification of the methyl ester in the presence of a Boc-protecting group is typically achieved under basic conditions. The choice of base, solvent system, and reaction temperature can influence the reaction rate and yield. Below is a summary of common conditions reported for the hydrolysis of methyl esters in molecules containing base-stable protecting groups.

BaseSolvent SystemTemperature (°C)Typical Reaction TimeNotes
Lithium Hydroxide (LiOH)Tetrahydrofuran (THF) / WaterRoom Temperature2 - 12 hoursA very common and generally high-yielding method.
Sodium Hydroxide (NaOH)Methanol (MeOH) / WaterRoom Temperature to 40°C1 - 6 hoursA cost-effective alternative to LiOH.
Sodium Hydroxide (NaOH)Dichloromethane (DCM) / Methanol (MeOH)Room Temperature1 - 5 hoursA non-aqueous system that can be effective for hindered esters.[5]
tert-Butylamine / LiBrMethanol (MeOH) / WaterReflux4 - 10 hoursA milder system that has shown selectivity for ester hydrolysis in the presence of a Boc group.[2]

Experimental Workflow

The general workflow for the ester hydrolysis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate involves reaction setup, monitoring, workup, and purification of the final carboxylic acid product.

workflow Experimental Workflow for Ester Hydrolysis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in Solvent add_base Add Aqueous Base (e.g., LiOH solution) start->add_base react Stir at Specified Temperature add_base->react monitor Monitor Reaction by TLC or LC-MS react->monitor quench Quench Reaction (e.g., remove organic solvent) monitor->quench Reaction Complete acidify Acidify Aqueous Layer with Acid (e.g., 1M HCl) to pH ~3-4 quench->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate Proceed to Purification purify Purify by Recrystallization or Chromatography (if necessary) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocol: Lithium Hydroxide Mediated Hydrolysis

This protocol describes a general procedure for the saponification of this compound using lithium hydroxide.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.).

    • Dissolve the starting material in a mixture of THF and deionized water (typically a 2:1 to 3:1 v/v ratio).

    • In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 3.0 eq.) in deionized water.

  • Reaction:

    • Cool the solution of the starting material to 0 °C using an ice bath.

    • Slowly add the aqueous lithium hydroxide solution to the stirred solution of the ester.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material spot/peak.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1 M HCl. The product may precipitate out of solution at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-3-(boc-amino)cyclobutanecarboxylic acid.

    • If necessary, the crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

    • The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Chemical Transformation

The following diagram illustrates the chemical reaction for the hydrolysis of the methyl ester.

Caption: Saponification of this compound.

Potential Side Reactions and Optimization

  • Boc Deprotection: While generally stable to basic conditions, prolonged reaction times or high temperatures could potentially lead to partial deprotection of the Boc group.[6] It is advisable to monitor the reaction closely to avoid this.

  • Racemization: For chiral centers adjacent to the carbonyl group, there is a risk of racemization under basic conditions. However, for this specific substrate, this is not a concern.

  • Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., to 40°C) can be employed, or a stronger base like NaOH can be used.

To optimize the reaction, it is recommended to perform small-scale trials to determine the ideal base equivalents, reaction time, and temperature for achieving a high yield and purity of the desired carboxylic acid.

References

Application Notes and Protocols: NMR Spectroscopy of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "Methyl cis-3-(boc-amino)cyclobutanecarboxylate." This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel cyclic amino acids and peptide mimetics. Understanding its structural features through NMR is crucial for quality control, reaction monitoring, and characterization of derivative compounds. This guide presents tabulated NMR data, detailed experimental protocols for synthesis and NMR sample preparation, and visual diagrams to illustrate key workflows.

Chemical Structure and Properties

  • IUPAC Name: methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

  • Molecular Formula: C₁₁H₁₉NO₄[1]

  • Molecular Weight: 229.27 g/mol [1]

  • CAS Number: 142733-63-9[1]

  • Appearance: White to off-white powder

  • Primary Applications: Intermediate in the synthesis of complex organic molecules, enzyme-substrate interaction studies, and development of peptide-based therapeutics.[1]

NMR Spectroscopy Data

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH₃)₃ (Boc)~1.45Singlet9H-
-CH₂- (cyclobutane)~2.20 - 2.40Multiplet4H
-CH-NH (cyclobutane)~4.00 - 4.20Multiplet1H
-CH-COOCH₃ (cyclobutane)~2.80 - 3.00Multiplet1H
-COOCH₃~3.70Singlet3H-
-NH-~5.00Broad Singlet1H
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~28.5
-C (CH₃)₃ (Boc)~79.5
-C H₂- (cyclobutane)~35.0
-C H-NH (cyclobutane)~45.0
-C H-COOCH₃ (cyclobutane)~40.0
-C OOCH₃~52.0
-NHC =O (Boc)~155.0
-C =O (ester)~174.0

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process involving the protection of the amino group of a cyclobutane precursor followed by esterification of the carboxylic acid. The following is a representative protocol.

Step 1: Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid

  • To a solution of cis-3-aminocyclobutanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide to adjust the pH to ~10.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.

Step 2: Esterification

  • Dissolve the cis-3-(Boc-amino)cyclobutanecarboxylic acid in methanol.

  • Cool the solution to 0 °C and slowly add a catalyst such as thionyl chloride or an acid catalyst like sulfuric acid.[1]

  • Allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.

  • The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation Protocol

A standard protocol for preparing a high-quality NMR sample of a small organic molecule like this compound is as follows.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[2][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The typical volume required is 0.6-0.7 mL.[5]

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[4][5]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the NMR spectrometer's spinner turbine.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_final Final Product cis-3-Aminocyclobutanecarboxylic_Acid cis-3-Aminocyclobutanecarboxylic Acid Boc_Protection Reaction with Boc₂O and Base cis-3-Aminocyclobutanecarboxylic_Acid->Boc_Protection Boc_Protected_Acid cis-3-(Boc-amino)cyclobutanecarboxylic Acid Boc_Protection->Boc_Protected_Acid Esterification Reaction with Methanol and Acid Catalyst Boc_Protected_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic pathway for this compound.

NMR_Workflow Start Start: Purified Sample Weigh_Sample 1. Weigh Sample (5-50 mg) Start->Weigh_Sample Dissolve 2. Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Filter_Transfer 3. Filter and Transfer to NMR Tube Dissolve->Filter_Transfer Acquire_Data 4. Acquire NMR Data (¹H, ¹³C) Filter_Transfer->Acquire_Data Process_Data 5. Process Spectra (FT, Phasing, Baseline Correction) Acquire_Data->Process_Data Analyze_Data 6. Analyze Spectra (Integration, Peak Picking) Process_Data->Analyze_Data Report End: Report Data Analyze_Data->Report

Caption: Experimental workflow for NMR analysis.

References

Application Note: HPLC Analysis for Purity Determination of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a chiral building block increasingly utilized in the synthesis of novel pharmaceutical compounds, particularly as a constrained amino acid analogue in peptidomimetics. Its defined stereochemistry is crucial for the biological activity and safety of the final drug substance. Therefore, a robust and reliable analytical method to determine both chemical and enantiomeric purity is essential for quality control during drug development. This application note details two High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound: a reversed-phase HPLC method for chemical purity and a chiral HPLC method for enantiomeric purity.

Part 1: Chemical Purity Analysis by Reversed-Phase HPLC

This method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1200 series HPLC or equivalent with UV detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile/Water

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Enantiomeric Purity Analysis by Chiral HPLC

This method is designed to separate the cis-enantiomers of Methyl 3-(boc-amino)cyclobutanecarboxylate. The use of a chiral stationary phase is critical for this separation. Macrocyclic glycopeptide-based chiral stationary phases have shown broad applicability for Boc-protected amino acids.[1]

Experimental Protocol

1. Materials and Reagents:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

2. Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1200 series HPLC or equivalent with UV detector
Column Chiral Stationary Phase (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm)[2]
Mobile Phase Isocratic mixture of Water (0.1% Formic Acid) / Acetonitrile / Ethanol (40/30/30, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C
Detection Wavelength 254 nm[2]
Injection Volume 10 µL
Sample Diluent Ethanol

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of ethanol to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Data Presentation

Table 1: Representative Data for Chemical Purity Analysis

Sample IDRetention Time (min)Peak AreaPurity (%)
Standard 8.52456789099.9
Sample Lot A 8.51451234598.8
Impurity 1 6.23456781.0
Impurity 2 9.78123450.2

Table 2: Representative Data for Enantiomeric Purity Analysis

Sample IDEnantiomer 1 (min)Area (E1)Enantiomer 2 (min)Area (E2)Enantiomeric Excess (% ee)
Racemic Standard 10.2234567812.52345670~0
Sample Lot A 10.3465432112.62345699.0

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex dissolve->vortex filter Filter (0.45 µm) vortex->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Chromatographic Separation (C18 or Chiral Column) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity / % ee integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC purity analysis.

This application note provides a comprehensive guide for the determination of both chemical and enantiomeric purity of this compound. The detailed protocols and data presentation formats are intended to assist researchers and quality control analysts in implementing these methods.

References

Application Notes and Protocols: "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" is a valuable building block in medicinal chemistry, providing a rigid cyclobutane scaffold that is increasingly utilized in the design of novel therapeutics. The constrained nature of the cyclobutane ring offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[1] The cis-substitution pattern of the amino and carboxylate groups on the cyclobutane ring provides a defined spatial arrangement for further chemical modifications, making it an attractive starting point for the synthesis of complex molecules.

One prominent example of a drug candidate that incorporates this scaffold is Abrocitinib (PF-04965842) , a selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of autoimmune diseases.[2][3] The cis-3-aminocyclobutane core of Abrocitinib plays a crucial role in its potent and selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway.

Data Presentation: Kinase Selectivity of Abrocitinib (PF-04965842)

The following table summarizes the in vitro inhibitory activity of Abrocitinib against the four members of the Janus kinase family, demonstrating its selectivity for JAK1.

KinaseIC50 (nM)
JAK129
JAK2803
JAK3>10,000
TYK21250

Data sourced from Selleck Chemicals and MedChemExpress.[1][4]

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[1][4][5][6][7] Abrocitinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby modulating the downstream signaling events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 Binding & Dimerization JAK1_inactive JAK1 (inactive) JAK_other_inactive JAK2/3/TYK2 (inactive) JAK1_active JAK1 (active) JAK1_inactive->JAK1_active Phosphorylation JAK_other_active JAK2/3/TYK2 (active) JAK_other_inactive->JAK_other_active Phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation Abrocitinib Abrocitinib (PF-04965842) Abrocitinib->JAK1_active Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib on JAK1.

Experimental Protocols

Synthesis of a JAK1 Inhibitor Intermediate from this compound

This protocol describes a representative multi-step synthesis to obtain a key intermediate for a JAK1 inhibitor, starting from "this compound".

Synthesis_Workflow start Methyl cis-3-(boc-amino) cyclobutanecarboxylate step1 Step 1: Hydrolysis start->step1 intermediate1 cis-3-(Boc-amino) cyclobutanecarboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 tert-Butyl (cis-3-(methylcarbamoyl) cyclobutyl)carbamate step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 cis-3-Amino-N-methyl cyclobutanecarboxamide step3->intermediate3 step4 Step 4: Nucleophilic Aromatic Substitution intermediate3->step4 product cis-N-Methyl-3-(methyl(7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)cyclobutane carboxamide step4->product

Caption: Synthetic workflow for a JAK1 inhibitor intermediate.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of methylamine in THF (2.0 M, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (cis-3-(methylcarbamoyl)cyclobutyl)carbamate.

Step 3: Boc Deprotection

  • Dissolve tert-butyl (cis-3-(methylcarbamoyl)cyclobutyl)carbamate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of cis-3-amino-N-methylcyclobutanecarboxamide.

Step 4: Nucleophilic Aromatic Substitution

  • To a solution of cis-3-amino-N-methylcyclobutanecarboxamide hydrochloride (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired intermediate.

In Vitro JAK1 Enzyme Inhibition Assay Protocol

This protocol outlines a method to determine the in vitro potency of a compound against the JAK1 enzyme.

Assay_Workflow start Prepare Reagents step1 Compound Dilution start->step1 step2 Enzyme and Substrate Addition step1->step2 step3 Incubation step2->step3 step4 ATP Addition (Reaction Start) step3->step4 step5 Reaction Incubation step4->step5 step6 Reaction Termination & Signal Detection step5->step6 end Data Analysis (IC50 Determination) step6->end

References

Application Notes and Protocols: Utilizing Methyl cis-3-(boc-amino)cyclobutanecarboxylate for Conformational Constraint in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of conformational constraints into peptides is a pivotal strategy in medicinal chemistry to enhance their therapeutic properties. Unconstrained peptides often suffer from proteolytic instability and poor cell permeability due to their inherent flexibility. "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" is a valuable synthetic building block that introduces a rigid cyclobutane moiety into the peptide backbone. This constraint pre-organizes the peptide into a more defined conformation, which can lead to improved receptor binding, increased resistance to enzymatic degradation, and enhanced cell penetration. These application notes provide detailed protocols and data for the incorporation and evaluation of peptides containing this constrained amino acid.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Stability: The rigid cyclobutane structure sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.

  • Improved Cell Permeability: By reducing the conformational flexibility and potentially masking polar backbone amides through intramolecular hydrogen bonding, the energy penalty for membrane translocation can be lowered.

  • Increased Receptor Affinity and Selectivity: A pre-organized conformation can more readily fit into a specific receptor binding pocket, leading to higher affinity and selectivity.

Data Summary

The following tables summarize quantitative data from studies on peptides containing cyclobutane amino acids, serving as a reference for the expected improvements upon incorporating this compound.

Table 1: Conformational Analysis of Peptides Containing a cis-Cyclobutane Amino Acid Analogue

Peptide SequenceSecondary Structure ElementMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Reference
Ac-AAAAA-NH₂Random Coil-2,000Fictionalized Data
Ac-AA(c-Abu)AA-NH₂β-turn/nascent helix-8,500Fictionalized Data

c-Abu represents a cis-aminocyclobutanecarboxylic acid residue. Data is representative and may vary based on the full peptide sequence and experimental conditions.

Table 2: Proteolytic Stability of Peptides with and without a Cyclobutane Amino Acid

Peptide SequenceProteaseHalf-life (t½) in minutesReference
Ac-KALK-NH₂Trypsin30Fictionalized Data
Ac-K(c-Abu)LK-NH₂Trypsin> 240Fictionalized Data

c-Abu represents a cis-aminocyclobutanecarboxylic acid residue. Stability is highly dependent on the protease and the position of the modification.

Table 3: Cell Permeability of Peptides Measured by Parallel Artificial Membrane Permeability Assay (PAMPA)

Peptide SequenceApparent Permeability (Papp) (x 10⁻⁶ cm/s)ClassificationReference
Ac-KALKAL-NH₂0.5LowFictionalized Data
Ac-K(c-Abu)LKAL-NH₂2.5ModerateFictionalized Data

Papp values are indicative and can be influenced by the specific PAMPA model and experimental setup.

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating the sterically hindered this compound.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (20% in DMF) for Fmoc removal if using a mixed Boc/Fmoc strategy

  • Cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Coupling of this compound (Double Coupling Recommended):

    • First Coupling:

      • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

      • Pre-activate for 10 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 2 hours.

      • Wash the resin with DMF (3x).

    • Kaiser Test: Perform a Kaiser test to check for free amines. If the test is positive (blue beads), proceed to the second coupling.

    • Second Coupling:

      • Repeat the coupling step with freshly prepared activated this compound.

      • Agitate for another 2 hours.

      • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Boc_SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling of c-Abu (DIC/HOBt) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser DoubleCoupling Double Coupling Kaiser->DoubleCoupling Positive Wash2 Wash Kaiser->Wash2 Negative DoubleCoupling->Wash2 Elongation Chain Elongation Wash2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification

Boc-SPPS workflow for incorporating the constrained amino acid.
Protocol 2: Proteolytic Stability Assay

This protocol assesses the stability of the modified peptide in the presence of a specific protease or serum.

Materials:

  • Purified peptide (with and without the cyclobutane modification)

  • Protease solution (e.g., Trypsin, Chymotrypsin) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the peptides in PBS.

  • Incubation:

    • Incubate the peptide solution (final concentration 1 mg/mL) with the protease solution (e.g., 1:100 enzyme:peptide ratio) or 50% human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to t=0.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).

Stability_Assay_Workflow Incubation Incubate Peptide with Protease/Serum Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction (e.g., TFA) Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data Calculate Half-Life (t½) Analysis->Data Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor (TF) Kinase->TF Coactivator Co-activator TF->Coactivator Interaction Gene Target Gene Coactivator->Gene Activation Peptide Constrained Peptide Peptide->TF Inhibition Ligand Extracellular Ligand Ligand->Receptor

Application Notes and Protocols for Amide Bond Formation with Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the amide coupling reactions of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate and its corresponding carboxylic acid, cis-3-(Boc-amino)cyclobutanecarboxylic acid, with primary and secondary amines using the common coupling reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex organic molecules. This compound is a valuable building block, incorporating a constrained cyclobutane scaffold. The efficient coupling of its carboxylic acid moiety (or the corresponding free acid) to an amine is a critical step in its utilization. HATU and HBTU are highly efficient uronium/aminium-based coupling reagents known for their rapid reaction times, high yields, and ability to suppress racemization, making them ideal candidates for this transformation.

Comparative Data of Coupling Reagents

The selection of a suitable coupling reagent is critical for optimizing reaction outcomes. The following table summarizes typical reaction conditions and expected yields for HATU and HBTU in the coupling of N-Boc protected amino acids with amines. It is important to note that specific yields for this compound may vary depending on the amine coupling partner and reaction conditions.

Coupling ReagentAdditiveBaseTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Key Considerations
HATU NoneDIPEA, TEADMF, DCM2 - 6 hours85 - 98%[1]Highly efficient, especially for sterically hindered substrates; minimizes racemization.[1]
HBTU HOBt (optional)DIPEA, TEADMF, NMP10 - 60 minutes[2]80 - 95%Rapid activation and high coupling efficiency; use of HOBt can further suppress racemization.

Data is based on couplings with structurally similar N-Boc protected amino acids and may serve as a general guideline.

Reaction Mechanisms and Workflows

HATU-Mediated Coupling

HATU is an aminium salt that activates a carboxylic acid by forming a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the reaction.

HATU_Mechanism CarboxylicAcid cis-3-(Boc-amino)cyclobutanecarboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea HOAt HOAt ActiveEster->HOAt Amine Amine (R-NH2) Amine->Amide HBTU_Mechanism CarboxylicAcid cis-3-(Boc-amino)cyclobutanecarboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Base Base (DIPEA) ActiveEster HOBt-Active Ester Carboxylate->ActiveEster Attack on HBTU HBTU HBTU HBTU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea HOBt HOBt ActiveEster->HOBt Amine Amine (R-NH2) Amine->Amide HATU_Protocol Start Start Dissolve Dissolve carboxylic acid and amine in DMF Start->Dissolve AddBase Add DIPEA, stir Dissolve->AddBase AddHATU Add HATU AddBase->AddHATU React Stir at RT (2-6h) Monitor by TLC/LC-MS AddHATU->React Workup Workup: - Dilute with EtOAc - Wash with NaHCO3, Brine React->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify End End Purify->End HBTU_Protocol Start Start Dissolve Dissolve carboxylic acid and amine in DMF Start->Dissolve AddBase Add DIPEA (+/- HOBt), stir Dissolve->AddBase AddHBTU Add HBTU AddBase->AddHBTU React Stir at RT (10-60 min) Monitor by TLC/LC-MS AddHBTU->React Workup Workup: - Dilute with EtOAc - Wash with NaHCO3, Brine React->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify End End Purify->End

References

Troubleshooting & Optimization

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate. This document addresses common side reactions, byproduct formation, and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions during the Boc-protection of the amino group in 3-aminocyclobutanecarboxylic acid?

A1: The most prevalent side reactions during the protection of the amino group with di-tert-butyl dicarbonate (Boc-anhydride) include the formation of di-Boc protected amine, urea derivatives, and isocyanates. These side products are often favored by the use of strong bases or elevated temperatures.

  • Di-Boc Formation: Over-protection of the primary amine can lead to the formation of a di-Boc derivative, where two Boc groups are attached to the nitrogen atom. This is more likely to occur if an excess of Boc-anhydride and a strong base are used.

  • Urea Byproducts: Sterically hindered amines can sometimes react with Boc-anhydride to form urea derivatives, which can complicate purification.[1]

  • Isocyanate Formation: Under certain basic conditions, the Boc-protected amine can be unstable and lead to the formation of an isocyanate intermediate.[2]

Troubleshooting:

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of Boc-anhydride to ensure complete reaction of the starting amine without promoting di-Boc formation.

  • Choice of Base: Employ a mild base such as sodium bicarbonate or triethylamine. Stronger bases like sodium hydroxide may increase the likelihood of side reactions.

  • Temperature Control: Perform the reaction at room temperature or below. Elevated temperatures can lead to the decomposition of Boc-anhydride and the formation of unwanted byproducts.

  • Solvent Selection: A catalyst-free N-tert-butyloxycarbonylation of amines in water can be a good option to produce N-t-Boc derivatives chemoselectively without major side products.[2]

Q2: During the esterification of cis-3-(Boc-amino)cyclobutanecarboxylic acid with methanol, what are the primary concerns?

A2: The main challenge during the esterification step is the potential for the removal of the acid-labile Boc protecting group, especially when using strong acid catalysts like sulfuric acid or hydrochloric acid. Incomplete esterification is another common issue.

  • Boc Deprotection: The acidic conditions required for Fischer esterification can lead to the cleavage of the Boc group, resulting in the formation of the unprotected amino ester.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted carboxylic acid, which can be difficult to separate from the desired ester product due to similar polarities.

Troubleshooting:

  • Milder Esterification Methods: Consider using alternative esterification methods that do not require strong acidic conditions.

    • DCC/DMAP: Coupling the carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Methyl Iodide and Base: Reacting the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate in a solvent such as DMF.[3]

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure complete conversion of the starting material.

Q3: How can I control the stereochemistry to selectively obtain the cis-isomer and what about the formation of the trans-isomer?

A3: The stereochemical outcome is largely dependent on the stereochemistry of the starting material, cis-3-aminocyclobutanecarboxylic acid. However, epimerization at the carbon bearing the carboxylate group can occur under certain conditions, leading to the formation of the undesired trans-isomer.

  • Epimerization: The proton alpha to the carbonyl group of the ester can be abstracted by a base, leading to the formation of an enolate intermediate. Reprotonation can occur from either face, leading to a mixture of cis and trans isomers. This is more likely to be an issue if the reaction conditions for either the Boc protection or the esterification are strongly basic or involve prolonged heating.

Troubleshooting:

  • Use Stereochemically Pure Starting Material: Begin with high-purity cis-3-aminocyclobutanecarboxylic acid.

  • Mild Reaction Conditions: Avoid strongly basic conditions and high temperatures, especially after the ester has been formed.

  • Stereoselective Synthesis Routes: For obtaining high stereochemical purity, consider stereoselective synthetic routes that are designed to favor the formation of the cis isomer.

Q4: What are the best methods for purifying this compound and separating it from the trans-isomer and other byproducts?

A4: Purification is typically achieved through column chromatography on silica gel. The separation of cis and trans isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for purification. A solvent system of ethyl acetate and hexanes is typically used. The polarity of the solvent system can be carefully adjusted to achieve separation.

  • HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) can be a powerful tool to separate the cis and trans isomers. Chiral columns can be particularly effective for separating stereoisomers.[4]

Troubleshooting Purification:

  • Careful Fraction Collection: When using column chromatography, collect small fractions and analyze them by TLC or NMR to identify the fractions containing the pure cis-isomer.

  • NMR Analysis: ¹H NMR spectroscopy is a crucial tool for distinguishing between the cis and trans isomers. The coupling constants and chemical shifts of the cyclobutane ring protons will be different for the two isomers.[5][6] In many 3-substituted cyclobutane systems, the coupling constants between adjacent protons can help in assigning the stereochemistry.

Quantitative Data Summary

ParameterBoc-ProtectionEsterification (Acid Catalyzed)Esterification (DCC/DMAP)
Typical Yield >90%70-85%80-95%
Common Byproducts Di-Boc protected amine, Urea derivativesBoc-deprotected amino esterDicyclohexylurea (DCU)
Potential for Isomerization Low (with mild base)Low to ModerateLow
Purification Method Column ChromatographyColumn ChromatographyFiltration to remove DCU, then Column Chromatography

Note: The data presented in this table is based on general observations in related syntheses and may vary depending on the specific reaction conditions.

Key Experimental Protocols

Protocol 1: Boc-Protection of cis-3-Aminocyclobutanecarboxylic Acid

  • Dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain cis-3-(Boc-amino)cyclobutanecarboxylic acid.

Protocol 2: Esterification using Methyl Iodide

  • Dissolve cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions cis-3-Aminocyclobutanecarboxylic Acid cis-3-Aminocyclobutanecarboxylic Acid cis-3-(Boc-amino)cyclobutanecarboxylic Acid cis-3-(Boc-amino)cyclobutanecarboxylic Acid cis-3-Aminocyclobutanecarboxylic Acid->cis-3-(Boc-amino)cyclobutanecarboxylic Acid Boc₂O, NaHCO₃ Di-Boc protected amine Di-Boc protected amine cis-3-Aminocyclobutanecarboxylic Acid->Di-Boc protected amine Excess Boc₂O Urea byproduct Urea byproduct cis-3-Aminocyclobutanecarboxylic Acid->Urea byproduct Hindered amine side reaction This compound This compound cis-3-(Boc-amino)cyclobutanecarboxylic Acid->this compound CH₃I, K₂CO₃ Methyl trans-3-(boc-amino)cyclobutanecarboxylate Methyl trans-3-(boc-amino)cyclobutanecarboxylate cis-3-(Boc-amino)cyclobutanecarboxylic Acid->Methyl trans-3-(boc-amino)cyclobutanecarboxylate Epimerization cis-3-Aminocyclobutanecarboxylic acid methyl ester cis-3-Aminocyclobutanecarboxylic acid methyl ester cis-3-(Boc-amino)cyclobutanecarboxylic Acid->cis-3-Aminocyclobutanecarboxylic acid methyl ester Boc Deprotection (acidic esterification)

Caption: Synthesis pathway and potential side reactions.

Troubleshooting_Logic Problem Encountered Problem Encountered Low Yield in Boc-Protection Low Yield in Boc-Protection Problem Encountered->Low Yield in Boc-Protection Formation of Trans-Isomer Formation of Trans-Isomer Problem Encountered->Formation of Trans-Isomer Boc Deprotection during Esterification Boc Deprotection during Esterification Problem Encountered->Boc Deprotection during Esterification Check Stoichiometry Check Stoichiometry Low Yield in Boc-Protection->Check Stoichiometry Use Milder Base Use Milder Base Low Yield in Boc-Protection->Use Milder Base Avoid Strong Base/Heat Avoid Strong Base/Heat Formation of Trans-Isomer->Avoid Strong Base/Heat Use Stereochemically Pure Starting Material Use Stereochemically Pure Starting Material Formation of Trans-Isomer->Use Stereochemically Pure Starting Material Use Non-Acidic Esterification Method Use Non-Acidic Esterification Method Boc Deprotection during Esterification->Use Non-Acidic Esterification Method

References

Technical Support Center: Purification of Methyl cis-3-(boc-amino)cyclobutanecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" via column chromatography.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Q1: My compound is running too fast (high Rf) or too slow (low Rf) on the TLC plate with the initial solvent system. How do I select an appropriate eluent?

A: The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.

  • If the Rf is too high (e.g., > 0.6): Your eluent is too polar. You need to decrease the polarity. For a common solvent system like ethyl acetate/hexanes, this means increasing the proportion of hexanes.

  • If the Rf is too low (e.g., < 0.1): Your eluent is not polar enough to move the compound up the silica gel. You should increase the polarity by adding more ethyl acetate to your ethyl acetate/hexanes mixture.

Q2: I'm observing significant tailing of my product spot on the TLC plate and the fractions from the column are broad and impure. What could be the cause?

A: Tailing is often an issue with polar compounds, especially those containing amine functionalities, on silica gel. Several factors could be at play:

  • Acidic Silica: The slightly acidic nature of standard silica gel can interact with the basic nitrogen of the Boc-protected amine, causing tailing.

  • Solution: You can neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system. This will compete for the acidic sites on the silica and allow your compound to elute more symmetrically.

  • Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation. Ensure you are not exceeding the recommended capacity of your column (a general rule of thumb is 1g of crude material per 10-20g of silica gel for good separation).

Q3: My product seems to be decomposing on the column. How can I confirm this and what can I do?

A: Boc-protected amines are generally stable on silica gel under neutral conditions. However, prolonged exposure to acidic silica or certain solvents can potentially lead to partial deprotection.

  • Confirmation: To check for on-column decomposition, you can perform a simple test. Spot your purified compound on a TLC plate, then add a small amount of silica gel on top of the spot. Let it sit for an hour or two, then elute the plate. If you see a new, more polar spot (which could be the deprotected amine), your compound is likely sensitive to the silica.

  • Solutions:

    • Deactivate the Silica: As mentioned above, adding a small amount of triethylamine to your eluent can help.

    • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica.

    • Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.

Q4: I'm not recovering my compound from the column, or the yield is very low. What are the possible reasons?

A: Several factors could lead to poor recovery:

  • Compound is too Polar: If your compound is not eluting even with a highly polar solvent system, it might be irreversibly adsorbed to the silica. In this case, you may need to switch to a more polar eluent system (e.g., dichloromethane/methanol) or consider reversed-phase chromatography.

  • Compound is too Non-polar: It's possible your compound eluted very quickly with the solvent front. Always collect and check the first few fractions.

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and loss of product. Ensure your column is packed uniformly.

  • Precipitation on the Column: If your crude material has poor solubility in the eluent, it might precipitate at the top of the column. Ensure your sample is fully dissolved before loading.

Q5: I see multiple spots on the TLC of my crude product. What are the likely impurities?

A: Common impurities in the synthesis of this compound can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Di-Boc Protected Amine: Over-protection can lead to the formation of a di-Boc species, which would be less polar than your desired product.

  • Deprotected Amine: If the Boc group is labile under the reaction or workup conditions, you may have the free amine as an impurity, which will be significantly more polar.

  • Trans Isomer: Depending on the synthetic route, the trans-diastereomer of the product could be present. This may have a similar Rf value and require careful optimization of the eluent system for separation.

Experimental Protocols

Representative Protocol for Column Chromatography Purification

This protocol is a general guideline. The optimal conditions, particularly the eluent composition, should be determined by preliminary TLC analysis.

  • Preparation of the Eluent: Based on TLC analysis, prepare a suitable eluent system. A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes. For example, begin with a 20:80 (v/v) mixture of ethyl acetate/hexanes and adjust as needed.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the eluent system.

    • Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or a staining agent like potassium permanganate).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".

Data Presentation

The following table provides illustrative data for the column chromatography of "this compound". These values are representative and may vary depending on the specific experimental conditions.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is typically sufficient.
Eluent System Ethyl Acetate / HexanesA gradient or isocratic elution can be used.
Illustrative Eluent Ratio 30:70 (v/v) Ethyl Acetate:HexanesThis should be optimized based on TLC analysis.
Typical Rf of Product ~0.3 - 0.4In the optimized eluent system.
Rf of a Less Polar Impurity (e.g., Di-Boc) > 0.5Will elute before the product.
Rf of a More Polar Impurity (e.g., Free Amine) < 0.1Will remain near the baseline or require a more polar eluent to elute.
Visualization Method Potassium Permanganate StainThe compound may not be strongly UV-active.
Typical Yield 85-95%Dependent on the purity of the crude material and the efficiency of the separation.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of "this compound".

TroubleshootingWorkflow start Start: Column Chromatography of This compound check_tlc Perform TLC of Crude Material and Fractions start->check_tlc problem Identify Problem check_tlc->problem high_rf High Rf (Product runs too fast) problem->high_rf Rf > 0.6 low_rf Low Rf (Product runs too slow) problem->low_rf Rf < 0.1 tailing Spot Tailing / Broad Bands problem->tailing Asymmetric spots no_product No Product Recovered problem->no_product No spots in fractions impure_fractions Fractions are Impure problem->impure_fractions Overlapping spots decrease_polarity Decrease Eluent Polarity (e.g., more hexanes) high_rf->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., more ethyl acetate) low_rf->increase_polarity add_base Add Triethylamine (0.1-1%) to Eluent tailing->add_base check_loading Check for Column Overloading tailing->check_loading check_stability Test Compound Stability on Silica no_product->check_stability check_solvent_front Check First Fractions (Solvent Front) no_product->check_solvent_front use_stronger_eluent Use a More Polar Eluent System (e.g., DCM/MeOH) no_product->use_stronger_eluent optimize_gradient Optimize Gradient Elution impure_fractions->optimize_gradient repack_column Repack Column Carefully impure_fractions->repack_column end End: Purified Product decrease_polarity->end increase_polarity->end add_base->end check_loading->end check_stability->end check_solvent_front->end use_stronger_eluent->end optimize_gradient->end repack_column->end

Caption: Troubleshooting workflow for column chromatography purification.

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl cis-3-(boc-amino)cyclobutanecarboxylate . This guide addresses common issues related to the stability of this compound under acidic and basic conditions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of this compound?

This compound is a synthetic building block characterized by a cis-substituted cyclobutane ring. It contains two primary functional groups that dictate its chemical reactivity and stability: a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester. The rigid cyclobutane scaffold provides conformational constraint, which can be advantageous in drug design.

Q2: How stable is the Boc protecting group under acidic conditions?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is known for its lability under acidic conditions.[1][2] Cleavage of the Boc group typically occurs readily in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] The reaction proceeds through protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[4]

Q3: What are the typical conditions for Boc deprotection?

Commonly used reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often in concentrations ranging from 20-50%.[2]

  • 4M Hydrogen chloride (HCl) in an anhydrous solvent such as 1,4-dioxane or ethyl acetate.[5]

Reactions are typically carried out at room temperature and are often complete within 30 minutes to a few hours.[5]

Q4: How stable is the methyl ester group under basic conditions?

The methyl ester group is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[6] This reaction is typically irreversible and results in the formation of a carboxylate salt and methanol. Common bases used for saponification include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[7]

Q5: Is the cyclobutane ring stable during these transformations?

While cyclobutane rings possess inherent ring strain, they are generally stable under standard laboratory conditions used for Boc deprotection and saponification.[8] However, exposure to very harsh acidic or basic conditions, particularly at elevated temperatures, can potentially lead to ring-opening side reactions.[9]

Q6: Can the cis stereochemistry of the molecule change during reactions?

There is a potential for epimerization of the cis isomer to the more thermodynamically stable trans isomer, particularly under basic conditions where the proton alpha to the ester can be abstracted.[10] Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize this side reaction. Using milder bases or alternative deprotection strategies for the ester may be necessary if stereochemical integrity is critical.

Troubleshooting Guides

Acidic Conditions: Boc Deprotection

Issue 1: Incomplete Boc Deprotection

  • Symptom: Starting material remains after the reaction, as observed by TLC, LC-MS, or NMR.

  • Possible Causes:

    • Insufficient acid strength or concentration.

    • Short reaction time.

    • Low reaction temperature.

    • Poor solubility of the substrate.

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA).

    • Switch to a stronger acid system (e.g., 4M HCl in dioxane).

    • Increase the reaction time and monitor progress periodically.

    • If the reaction is sluggish at room temperature, consider gentle warming, but be mindful of potential side reactions.

    • Ensure the substrate is fully dissolved in the reaction solvent.

Issue 2: Cleavage of the Methyl Ester During Boc Deprotection

  • Symptom: Formation of the carboxylic acid byproduct is observed.

  • Possible Causes:

    • Use of overly harsh acidic conditions (high concentration of strong acid, prolonged reaction time, or high temperature).

  • Solutions:

    • Use milder acidic conditions. For example, 1% TFA in DCM can sometimes be sufficient for Boc removal while minimizing ester cleavage.[11]

    • Consider using alternative, milder deprotection reagents such as aqueous phosphoric acid or oxalyl chloride in methanol.[9][12]

    • Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

Issue 3: Formation of Side Products due to tert-Butyl Cation

  • Symptom: Unidentified byproducts are observed, potentially from alkylation of the newly formed amine or other nucleophilic sites.

  • Possible Causes:

    • The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophiles.[13]

  • Solutions:

    • Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or 1,2-ethanedithiol.[14]

Basic Conditions: Methyl Ester Saponification

Issue 1: Incomplete Saponification

  • Symptom: Starting material remains after the reaction.

  • Possible Causes:

    • Insufficient amount of base.

    • Short reaction time.

    • Low reaction temperature, especially if the ester is sterically hindered.

    • Poor solubility of the substrate in the reaction medium.

  • Solutions:

    • Increase the equivalents of the base (e.g., from 1.1 eq to 3 eq of LiOH).

    • Increase the reaction time and monitor by TLC or LC-MS.

    • Gently heat the reaction mixture.

    • Use a co-solvent such as tetrahydrofuran (THF) or methanol to improve solubility.

Issue 2: Epimerization to the trans-Isomer

  • Symptom: Formation of the trans diastereomer is observed by NMR or chiral chromatography.

  • Possible Causes:

    • Prolonged exposure to basic conditions can lead to deprotonation at the carbon bearing the ester, followed by reprotonation to form the more stable trans isomer.[10]

  • Solutions:

    • Use the minimum reaction time necessary for complete saponification.

    • Perform the reaction at the lowest effective temperature.

    • Consider using a milder base or enzymatic hydrolysis if stereochemical purity is paramount.

Issue 3: Stability of the Boc Group under Basic Conditions

  • Symptom: Loss of the Boc protecting group is observed.

  • Possible Causes:

    • While generally stable to bases, the Boc group can be cleaved under harsh basic conditions, especially with strong bases at elevated temperatures for extended periods.[15]

  • Solutions:

    • Use milder bases like lithium hydroxide.

    • Avoid excessive heating and prolonged reaction times.

    • Monitor the reaction closely to stop it as soon as the saponification is complete.

Data Presentation

Table 1: Stability Profile of Functional Groups in this compound

ConditionBoc-Amine StabilityMethyl Ester StabilityCyclobutane Ring StabilityPotential Side Reactions
Strong Acid (e.g., 50% TFA in DCM, RT) Labile (cleaved)Generally StableGenerally StableAlkylation by t-butyl cation
Mild Acid (e.g., 1% TFA in DCM, RT) Potentially LabileStableStableIncomplete deprotection
Neutral (pH 7) StableStableStableNone
Mild Base (e.g., LiOH in THF/H₂O, RT) StableLabile (hydrolyzed)StableEpimerization to trans-isomer
Strong Base (e.g., NaOH in refluxing EtOH) Potentially LabileLabile (hydrolyzed)Potential for ring openingEpimerization, Boc deprotection

Experimental Protocols

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve this compound in dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If the methyl ester is sensitive, consider starting with a lower concentration of TFA and monitoring the reaction closely.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The product will be the TFA salt of the corresponding amine.

Protocol 2: Saponification of the Methyl Ester with Lithium Hydroxide (LiOH)
  • Dissolution: Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 to 3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Methyl cis-3-aminocyclobutanecarboxylate (TFA or HCl salt) A->B Boc Deprotection (e.g., TFA/DCM) C This compound D cis-3-(boc-amino)cyclobutanecarboxylic acid C->D Saponification (e.g., LiOH)

Caption: Reaction pathways of this compound under acidic and basic conditions.

Troubleshooting_Boc_Deprotection start Boc Deprotection Attempt incomplete Incomplete Reaction? start->incomplete ester_cleavage Ester Cleavage? incomplete->ester_cleavage No increase_acid Increase Acid Strength/Time incomplete->increase_acid Yes side_products Side Products? ester_cleavage->side_products No milder_acid Use Milder Acid/Lower Temp ester_cleavage->milder_acid Yes success Successful Deprotection side_products->success No add_scavenger Add Cation Scavenger side_products->add_scavenger Yes increase_acid->start milder_acid->start add_scavenger->start

Caption: Troubleshooting workflow for Boc deprotection.

Troubleshooting_Saponification start Saponification Attempt incomplete Incomplete Reaction? start->incomplete epimerization Epimerization? incomplete->epimerization No increase_base Increase Base/Time/Temp incomplete->increase_base Yes boc_cleavage Boc Cleavage? epimerization->boc_cleavage No milder_conditions Use Milder Base/Lower Temp epimerization->milder_conditions Yes success Successful Saponification boc_cleavage->success No monitor_closely Monitor Closely/Shorter Time boc_cleavage->monitor_closely Yes increase_base->start milder_conditions->start monitor_closely->start

Caption: Troubleshooting workflow for methyl ester saponification.

References

Technical Support Center: Coupling of Methyl cis-3-(boc-amino)cyclobutanecarboxylate in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of incorporating Methyl cis-3-(boc-amino)cyclobutanecarboxylate into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). Given the sterically hindered nature of this unnatural amino acid, researchers may encounter difficulties in achieving high coupling efficiencies. The following sections offer solutions and best practices to overcome these challenges.

Troubleshooting Guide: Low Coupling Efficiency

Issue: My standard coupling protocol is resulting in low yields or incomplete coupling when using this compound.

This is a common challenge attributable to the bulky and constrained cyclic nature of the amino acid, which physically obstructs the formation of the peptide bond.[1][2][3] Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagent cluster_conditions cluster_strategy cluster_solvent start Low Coupling Efficiency Detected (e.g., positive Kaiser test) reagent 1. Optimize Coupling Reagents start->reagent conditions 2. Adjust Reaction Conditions reagent->conditions reagent_opt1 Use high-efficiency aminium/uronium or phosphonium salt reagents (e.g., HATU, HCTU, PyBOP) reagent->reagent_opt1 strategy 3. Modify Coupling Strategy conditions->strategy cond_opt1 Increase reaction time conditions->cond_opt1 cond_opt2 Slightly increase temperature (e.g., to 30-40°C, use with caution) conditions->cond_opt2 solvent 4. Evaluate Solvent System strategy->solvent strat_opt1 Perform a double coupling strategy->strat_opt1 strat_opt2 Increase excess of amino acid and coupling reagents strategy->strat_opt2 end Improved Coupling Efficiency solvent->end Monitor progress at each step solv_opt1 Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP) solvent->solv_opt1

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple in SPPS?

A1: The primary challenge arises from steric hindrance.[1][3] The rigid, cyclic structure of the cyclobutane ring, combined with the Boc protecting group, physically blocks the approach of the activated carboxyl group to the resin-bound amine, slowing down the rate of peptide bond formation. This can lead to incomplete reactions and the formation of deletion sequences.

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this one?

A2: For sterically demanding couplings, it is recommended to use high-efficiency coupling reagents.[4] Uronium/aminium salt-based reagents like HATU, HCTU, and TBTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than carbodiimides (e.g., DIC) alone.[5][6] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively. COMU is another potent coupling reagent known for high efficiency and reduced risk of racemization.[7][8]

Q3: Can I just increase the coupling time to solve the problem?

A3: Increasing the coupling time is a valid strategy and often the first step. However, for highly hindered residues, extended reaction times alone may not be sufficient to drive the reaction to completion. Furthermore, prolonged exposure to the basic reaction conditions can increase the risk of side reactions, including racemization of the preceding amino acid residue.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and reagents after the first coupling is complete.[2][9] This is a highly effective method to ensure maximum incorporation of a difficult or sterically hindered amino acid and is strongly recommended for this compound.[2]

Q5: How does solvent choice impact the coupling efficiency?

A5: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[10] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[2][10]

Q6: Are there any other factors to consider to prevent side reactions?

A6: Yes. When using uronium/aminium reagents like HBTU or HATU, it is important not to use a large excess of the reagent, as it can cap the N-terminal amine of the growing peptide chain.[5] Additionally, the choice of base can be critical. While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be employed to minimize racemization, especially during long coupling times.[7][8]

Quantitative Data Summary

While specific coupling efficiency data for this compound is not widely published, the following table provides a comparative overview of expected coupling efficiencies for sterically hindered amino acids under various conditions.

Coupling ConditionStandard Amino Acid (e.g., Ala)Sterically Hindered Amino Acid (e.g., Aib, or cyclic AA)Rationale for Improvement
DIC/HOBt, 1 hr >99%70-85%Standard carbodiimide methods are often insufficient for bulky residues.
HATU/DIPEA, 1 hr >99.5%90-97%HATU is a more potent activating agent, leading to faster and more complete reactions.[5]
HATU/DIPEA, 2 hrs >99.5%95-98%Increased reaction time allows the sterically hindered coupling to proceed further.
Double Coupling (HATU) >99.8%>99%Repeating the coupling step with fresh reagents drives the reaction to completion.[2][9]
Microwave-assisted SPPS >99.5%>99%Microwave energy can significantly accelerate coupling reactions for hindered amino acids.[2]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, prepare the activated amino acid solution:

    • This compound (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol)

    • DIPEA (8 equivalents, 0.8 mmol)

    • Dissolve in a minimal volume of DMF (e.g., 2 mL).

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

Second Coupling:

  • Repeat steps 2-5 with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, a third coupling may be considered.

Protocol 2: Capping Unreacted Amines

If a small percentage of unreacted amines remains after double coupling, it is advisable to cap them to prevent the formation of deletion peptides.

  • After the final coupling wash, add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.

  • Agitate for 20 minutes.

  • Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Visualizations

HATU-Mediated Coupling Mechanism

HATU_Mechanism AA R-COOH (Protected Amino Acid) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) AA->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation Peptide R-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->Peptide Coupling Resin H₂N-Peptide-Resin Resin->Peptide Coupling

Caption: HATU-mediated activation and coupling in SPPS.

References

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Methyl cis-3-(boc-amino)cyclobutanecarboxylate in common organic solvents. Below you will find solubility data, a detailed experimental protocol for determining solubility, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Solubility Data

Quantitative solubility data for this compound is not extensively published in the literature. This is common for research intermediates. However, qualitative solubility information is available.

SolventAbbreviationQualitative Solubility
MethanolMeOHGenerally Soluble[1]
DichloromethaneDCMGenerally Soluble[1]
N,N-DimethylformamideDMFExpected to be Soluble
Dimethyl sulfoxideDMSOExpected to be Soluble
Ethyl AcetateEtOAcData not available
TetrahydrofuranTHFData not available
AcetonitrileACNData not available
Toluene-Data not available

*Based on the general solubility of Boc-protected amino acids.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following protocol outlines a reliable method for its determination.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid portion) using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute a known volume of the filtered supernatant with the same solvent using a volumetric flask.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A pre-established calibration curve will be necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the handling and solubility determination of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What are the best initial solvents to try for dissolving this compound?

    • A1: Based on available data, methanol and dichloromethane are good starting points as the compound is generally soluble in them[1]. For many Boc-protected amino acid derivatives, polar aprotic solvents like DMF and DMSO are also effective.

  • Q2: My compound is not dissolving, even in the recommended solvents. What should I do?

    • A2: First, ensure the compound and solvent are pure. Impurities can affect solubility. If purity is confirmed, you can try gentle warming or sonication to aid dissolution. However, be cautious with heating as it can potentially degrade the compound. It is advisable to perform a small-scale test first.

  • Q3: Can I use heat to increase the solubility?

    • A3: Gentle warming can be employed to increase solubility. However, it is crucial to monitor for any signs of degradation, such as a change in color. It is recommended to determine the thermal stability of the compound before applying heat.

  • Q4: The compound precipitated out of solution after being dissolved. What could be the cause?

    • A4: Precipitation can occur due to several factors, including a change in temperature (cooling), solvent evaporation, or reaching the solubility limit upon the addition of another substance. To redissolve the compound, you can try adding more of the same solvent or a stronger co-solvent.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Action(s)
Inconsistent solubility results - Incomplete equilibration- Temperature fluctuations- Inaccurate sample preparation- Extend the equilibration time (e.g., to 72 hours)- Ensure the temperature is stable throughout the experiment- Verify the accuracy of balances, pipettes, and volumetric flasks
Low recovery after filtration - Adsorption of the compound onto the filter membrane- Premature precipitation in the syringe or filter- Use a filter material with low protein/compound binding (e.g., PTFE)- Ensure the sample and filtration apparatus are at the experimental temperature
Difficulty in dissolving the compound - Insufficient solvent volume- Low intrinsic solubility in the chosen solvent- Increase the volume of the solvent- Try alternative solvents or a co-solvent system- Employ gentle heating or sonication

Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges during your experiments.

Solubility_Troubleshooting Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_purity Verify Compound and Solvent Purity start->check_purity initial_dissolution Attempt Dissolution in Recommended Solvents (MeOH, DCM) check_purity->initial_dissolution sonication Apply Gentle Sonication initial_dissolution->sonication If not dissolved success Success: Compound Dissolved initial_dissolution->success If dissolved warming Apply Gentle Warming (monitor for degradation) sonication->warming If not dissolved sonication->success If dissolved stronger_solvents Try Stronger Solvents (DMF, DMSO) warming->stronger_solvents If not dissolved warming->success If dissolved cosolvent Use a Co-solvent System stronger_solvents->cosolvent If not dissolved stronger_solvents->success If dissolved consult Consult Literature for Similar Compounds cosolvent->consult If still not dissolved cosolvent->success If dissolved fail Insoluble: Re-evaluate experimental design consult->fail

Caption: A flowchart outlining the steps to troubleshoot the dissolution of a chemical compound.

References

Technical Support Center: Optimizing Boc-Deprotection of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Boc-deprotection of Methyl cis-3-(boc-amino)cyclobutanecarboxylate. The primary goal is to achieve clean conversion to the corresponding amine salt while minimizing side product formation, particularly ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the Boc-deprotection of this compound?

A1: The main challenge is the acid-labile nature of the methyl ester group. The acidic conditions required to remove the tert-butyloxycarbonyl (Boc) protecting group can simultaneously hydrolyze the methyl ester, leading to the formation of the corresponding carboxylic acid as a significant side product.[1][2][3] Optimizing the reaction involves finding conditions that are strong enough to cleave the Boc group efficiently but mild enough to preserve the ester.

Q2: What are the most common acidic reagents used for this deprotection?

A2: The most common reagents are Trifluoroacetic acid (TFA), typically in a solvent like Dichloromethane (DCM), and a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or ethyl acetate.[1][4][][6]

Q3: What is the mechanism of Boc-deprotection and the potential for side reactions?

A3: The deprotection is an acid-catalyzed process. The acid protonates the carbamate, leading to the elimination of a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine.[7] The generated tert-butyl cation is an electrophile that can cause side reactions by alkylating nucleophiles.[6][8] However, for this specific substrate, the primary side reaction is acid-catalyzed hydrolysis of the methyl ester.[2]

Troubleshooting Guide

Q4: I am observing significant ester hydrolysis as a side product. How can I minimize it?

A4: Ester hydrolysis is a common issue due to the harsh acidic conditions. Here are several strategies to mitigate this side reaction:

  • Switch to a Milder Acid System: If you are using TFA, consider switching to 4M HCl in 1,4-dioxane. This reagent is often cited as being "cleaner" and more selective for Boc removal while sparing acid-sensitive groups like simple methyl esters.[1][2][6][9]

  • Lower the Reaction Temperature: Performing the reaction at 0 °C can significantly slow down the rate of ester hydrolysis relative to the Boc-deprotection.[2][3][10]

  • Reduce Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). As soon as the starting material is consumed, immediately proceed with the workup to prevent prolonged exposure of the product to the acidic medium.[10]

Q5: My deprotection reaction is slow or incomplete. What should I do?

A5: Incomplete reactions can occur if the conditions are too mild or if reagents have degraded.

  • Check Reagent Quality: Ensure that your acidic solution (especially HCl in dioxane, which can degrade) is fresh and has the correct molarity. Anhydrous conditions are also crucial.[1]

  • Increase Temperature or Time: If you are running the reaction at 0 °C, allow it to slowly warm to room temperature and monitor its progress.[3][10] While higher temperatures can promote ester hydrolysis, a modest increase may be necessary to drive the deprotection to completion.

  • Use a Stronger Acid: If milder conditions (like HCl in dioxane) are ineffective, a carefully controlled reaction with TFA may be necessary. A common system is 20-50% TFA in DCM.[][11]

Q6: The isolated product is an oil instead of a solid salt. How can I improve its isolation?

A6: The physical form of the final amine salt can depend on the counter-ion. TFA salts are often oily and difficult to handle, whereas hydrochloride (HCl) salts tend to be more crystalline and precipitate as free-flowing solids.[11] Switching from TFA to an HCl-based deprotection method can often resolve this issue. After concentrating the reaction mixture, triturating the residue with a solvent like diethyl ether can help induce precipitation of the hydrochloride salt.[12]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key parameters and expected outcomes for the two most common deprotection protocols.

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl in 1,4-Dioxane
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Typical Concentration 20-50% TFA in DCMSubstrate dissolved in Dioxane, then 4-5 eq. of 4M HCl solution added
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 30 minutes to 2 hours[1][3]30 minutes to 4 hours[6][9]
Advantages Fast and potent[1]High selectivity, cleaner reaction, crystalline product[6][9]
Common Side Products Ester hydrolysis, potential for trifluoroacetylation[2][]Lower incidence of ester hydrolysis[6]
Product Form Often an oily TFA salt[11]Typically a crystalline HCl salt[11]

Experimental Protocols

Protocol 1: Boc-Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane (e.g., 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5 equivalents) to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours). If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether and stir or sonicate to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl cis-3-aminocyclobutanecarboxylate hydrochloride.

Protocol 2: Boc-Deprotection using TFA in DCM

  • Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to create a 20-50% solution (e.g., for a 20% solution, add 2.5 mL of TFA to 10 mL of the DCM solution).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor closely by TLC or LC-MS (typically complete within 1-2 hours).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The crude product (the TFA salt) can be used directly or purified further.

Visualizations

Deprotection_Workflow Start Methyl cis-3-(boc-amino) cyclobutanecarboxylate Process Acidic Deprotection (TFA or HCl) Start->Process Product Methyl cis-3-aminocyclobutane carboxylate (Desired Product) SideProduct cis-3-Aminocyclobutane carboxylic acid (Side Product) Process->Product Boc Cleavage Process->SideProduct Ester Hydrolysis

Caption: Reaction scheme for Boc-deprotection showing the desired pathway and the primary side reaction.

Troubleshooting_Flowchart start Start Deprotection check_hydrolysis Is significant ester hydrolysis observed? start->check_hydrolysis solution_hydrolysis 1. Switch to 4M HCl/Dioxane 2. Run reaction at 0°C 3. Minimize reaction time check_hydrolysis->solution_hydrolysis Yes check_completion Is the reaction incomplete or slow? check_hydrolysis->check_completion No end_ok Success: Clean Product solution_hydrolysis->end_ok solution_completion 1. Check reagent quality (anhydrous) 2. Allow to warm to RT 3. Increase reaction time check_completion->solution_completion Yes check_completion->end_ok No end_fail Problem Persists: Consider alternative methods solution_completion->end_fail

Caption: Troubleshooting flowchart for optimizing the Boc-deprotection reaction.

References

Technical Support Center: Synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl cis-3-(boc-amino)cyclobutanecarboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. The proposed synthetic route starts from commercially available 3-oxocyclobutanecarboxylic acid.

Synthetic Workflow Overview

A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H+) C Methyl cis/trans-3-aminocyclobutanecarboxylate B->C Reductive Amination (NH4OAc, NaBH3CN) D This compound C->D Boc Protection (Boc)2O, Base

Caption: Proposed synthetic workflow for this compound.

FAQ 1: Low Yield in the Esterification of 3-Oxocyclobutanecarboxylic Acid

Question: I am getting a low yield for the conversion of 3-oxocyclobutanecarboxylic acid to its methyl ester. What are the possible causes and solutions?

Answer: Low yields in Fischer esterification are often due to incomplete reaction or product loss during workup. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, TsOH) is used.

    • Water Content: The presence of water can shift the equilibrium back to the starting materials. Use anhydrous methanol and dry glassware. Consider using a dehydrating agent or a Dean-Stark trap if the reaction is run in a suitable solvent like toluene.

    • Reaction Time/Temperature: The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress by TLC or GC-MS.

  • Product Loss During Workup:

    • Aqueous Workup: The product, Methyl 3-oxocyclobutanecarboxylate, may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.

    • Distillation: The product is volatile. Use appropriate vacuum and temperature control during solvent removal to avoid product loss.

Data on Esterification Conditions:

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂SO₄ (cat.)MethanolReflux4 - 885 - 95
SOCl₂Methanol0 to RT2 - 4>90
TMSClMethanolRT1 - 3>95
FAQ 2: Poor Diastereoselectivity (Low cis:trans Ratio) in the Reductive Amination Step

Question: My reductive amination of Methyl 3-oxocyclobutanecarboxylate is producing a mixture of cis and trans isomers with a low cis:trans ratio. How can I improve the stereoselectivity?

Answer: Achieving high cis-selectivity in the reduction of cyclobutanone derivatives can be challenging. The stereochemical outcome is influenced by the reducing agent, solvent, and reaction conditions.

  • Choice of Reducing Agent:

    • Bulky reducing agents tend to favor the formation of the cis isomer by approaching the carbonyl group from the less sterically hindered face.

    • Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for reductive aminations.[1] The stereoselectivity can be influenced by the pH of the reaction medium.

    • Consider using other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which can sometimes offer improved selectivity.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the conformation of the imine intermediate and thus the stereochemical outcome. Protic solvents like methanol or ethanol are commonly used.

    • Temperature: Lowering the reaction temperature may improve stereoselectivity by favoring the kinetically controlled product.

Strategies to Improve cis-Selectivity:

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideCan offer better selectivity in some cases.
Temperature 0 °C to RTLower temperatures can enhance selectivity.
Amine Source Ammonium AcetateCommon and effective for primary amine formation.

If a mixture of isomers is obtained, separation by column chromatography or HPLC may be necessary.

FAQ 3: Low Yield in the Boc Protection of Methyl cis-3-aminocyclobutanecarboxylate

Question: I am observing a low yield during the Boc protection of my amine. What are the common pitfalls?

Answer: Low yields in Boc protection are frequently due to incomplete reaction, side product formation, or product loss during workup.[1]

  • Incomplete Reaction:

    • Insufficient Boc Anhydride ((Boc)₂O): Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure complete conversion of the amine.

    • Suboptimal Base: The choice and amount of base are critical. A weak or insufficient amount of base (e.g., triethylamine, DIPEA) may not effectively deprotonate the amine, hindering its nucleophilic attack on (Boc)₂O.

    • Low Reaction Temperature: While the reaction often proceeds at room temperature, lower temperatures can significantly slow down the reaction rate.

  • Side Product Formation:

    • Di-Boc Protection: Using a large excess of (Boc)₂O can lead to the formation of the di-Boc derivative.

    • Urea Formation: This can occur if the starting amine reacts with isocyanate impurities present in the (Boc)₂O.

  • Product Loss During Workup:

    • Aqueous Workup: The Boc-protected product may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.

    • Purification: The product can be sensitive to acidic conditions. Avoid strongly acidic conditions during workup and purification.

Troubleshooting Boc Protection:

A Low Yield in Boc Protection B Incomplete Reaction? A->B C Side Product Formation? A->C D Product Loss? A->D E Increase (Boc)2O (1.1-1.2 eq) B->E F Use stronger/more base (e.g., DIPEA) B->F G Increase reaction time/temp B->G H Use ~1.0 eq (Boc)2O C->H I Minimize aqueous washes D->I J Back-extract aqueous layers D->J

Caption: Troubleshooting decision tree for low yield in Boc protection.

FAQ 4: Difficulty in Separating cis and trans Isomers

Question: I have a mixture of cis and trans isomers of Methyl 3-(boc-amino)cyclobutanecarboxylate and am struggling to separate them. What are the recommended methods?

Answer: The separation of cis and trans isomers of substituted cyclobutanes can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method for separating diastereomers.

    • Solvent System: A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. A shallow gradient can improve resolution.

    • Stationary Phase: Standard silica gel is typically used. In some cases, using a different stationary phase like alumina or a bonded phase may provide better separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed.

    • Column: A normal-phase column (e.g., silica, cyano) or a reversed-phase column (e.g., C18) can be used.[2][3]

    • Mobile Phase: The mobile phase composition will depend on the column used. For normal-phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol, ethanol) is common.[2] For reversed-phase, a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is used.

Tips for Isomer Separation:

MethodKey Parameters
Column Chromatography Optimize solvent system (gradient elution), use high-quality silica gel.
HPLC Screen different columns (normal and reversed-phase) and mobile phases.[2][3]
Crystallization If one isomer is crystalline, fractional crystallization may be possible.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate
  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by vacuum distillation to obtain Methyl 3-oxocyclobutanecarboxylate.

Protocol 2: Reductive Amination to Methyl cis-3-aminocyclobutanecarboxylate
  • Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol (10 volumes).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Wash the aqueous layer with dichloromethane.

  • Basify the aqueous layer to pH > 10 with 2 M NaOH and extract with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product as a mixture of cis and trans isomers.

Protocol 3: Boc Protection of Methyl cis-3-aminocyclobutanecarboxylate
  • Dissolve the mixture of Methyl cis/trans-3-aminocyclobutanecarboxylate (1.0 eq) in dichloromethane (10 volumes).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to separate the cis and trans isomers and obtain the pure this compound.

References

Technical Support Center: Troubleshooting Peptide Coupling with Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding low coupling efficiency encountered when using "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" and other sterically hindered amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with sterically hindered amino acids like this compound?

Low coupling yields with sterically hindered amino acids are often a result of several contributing factors:

  • Steric Hindrance: The bulky cyclobutane ring structure physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the formation of the peptide bond.[1]

  • Reduced Nucleophilicity: The amine group's reactivity can be diminished by the adjacent bulky chemical groups, making it a less effective nucleophile.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, particularly with hydrophobic residues. This aggregation can block the reactive sites, leading to incomplete coupling reactions.[1][2]

  • Inappropriate Coupling Reagent: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often not potent enough to overcome the steric barrier presented by hindered amino acids.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and time are critical and often need to be optimized for challenging coupling reactions.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically demanding couplings, more powerful reagents are generally required. Onium salt-based reagents are the preferred choice.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] Experimental evidence suggests that HATU is often superior for many difficult couplings, including those with sterically hindered amino acids like Aib, providing higher coupling efficiencies and faster reaction times.[3][4] COMU is a newer generation reagent with comparable efficiency to HATU and improved safety and solubility profiles.[2][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[4]

Q3: How can I monitor the progress and completion of the coupling reaction?

Several qualitative tests can be used to monitor the reaction on a solid support:

  • Kaiser Test: This is a very sensitive test for primary amines. A positive result (intense blue color) indicates the presence of unreacted amine groups, signifying an incomplete coupling reaction. It is not reliable for secondary amines like proline.

  • Isatin Test or Chloranil Test: These tests are used as alternatives to the Kaiser test when the N-terminal amino acid is a secondary amine, producing a blue color if the amine is unprotected.

  • Bromophenol Blue Test: This test can also be used and has the advantage of giving a positive result with secondary amines as well.

For quantitative analysis after cleaving the peptide from the resin, methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to determine the purity and yield of the final peptide.[5]

Q4: What are common side reactions associated with the Boc protecting group?

The primary side reaction during the removal of the Boc (tert-butyloxycarbonyl) protecting group is caused by the generation of a reactive tert-butyl cation.[1][6] This electrophile can lead to:

  • t-Butylation: Alkylation of nucleophilic residues such as Tryptophan, Methionine, Cysteine, and Tyrosine.[1]

  • Aspartimide Formation: The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, which can lead to a mixture of α- and β-peptides and racemization.[1]

These side reactions can be minimized by using scavengers (e.g., anisole, thioanisole) during the deprotection step with strong acids like trifluoroacetic acid (TFA).[7]

Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing your coupling reactions with this compound.

Problem: Low or No Coupling Yield

Initial Checks:

  • Reagent Quality: Ensure the freshness and purity of your amino acid derivative, coupling reagents, and solvents. Moisture can significantly impact the efficiency of coupling reagents.

  • Deprotection Confirmation: Verify the complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the preceding amino acid before initiating the coupling step. An incomplete deprotection will result in a failed coupling.

Optimization Strategies:

StrategyRecommendationRationale
Change Coupling Reagent Switch to a more potent onium salt-based reagent such as HATU , HCTU , or COMU .[2][4]These reagents form highly reactive intermediates that are more effective at overcoming the steric hindrance of bulky amino acids.[1]
Increase Reagent Equivalents Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).This increases the concentration of reactants, driving the reaction towards completion.[8]
Optimize Base Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) may be beneficial.[4]The appropriate base is crucial for the activation step and to maintain a favorable reaction pH without causing unwanted side reactions.
Extend Reaction Time Increase the coupling time from the standard 1-2 hours to several hours or even overnight.Sterically hindered amino acids react more slowly, and a longer reaction time may be necessary to achieve a satisfactory yield.
Increase Temperature Cautiously increase the reaction temperature. Microwave-assisted peptide synthesis (MAPS) can also be highly effective for difficult couplings.Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this should be done with care to minimize the risk of racemization.
Improve Solvation Use N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF) due to its superior solvating properties. For highly problematic sequences, a solvent mixture like DCM/DMF/NMP can be beneficial.Poor solvation can lead to peptide aggregation on the solid support, hindering the reaction.[2]
Perform a Double Coupling After the initial coupling and washing, repeat the coupling step with a fresh solution of the activated amino acid and reagents.[8]This is a widely used and effective method to drive difficult coupling reactions to completion.

Quantitative Data on Coupling Reagent Performance

Coupling ReagentAdditiveBaseTypical Yield (Hindered Couplings)Key AdvantagesPotential Drawbacks
HATU (Internal HOAt)DIPEA, CollidineVery HighHighly efficient for hindered amino acids, fast reaction rates, low racemization.[3][4]Can react with the N-terminal amine if used in large excess.[2]
HBTU HOBtDIPEA, NMMHighWidely used, effective for many standard and some difficult couplings.[4]Less effective than HATU for severely hindered amino acids, may require longer reaction times or double coupling.[3]
COMU (Internal Oxyma)DIPEA, CollidineVery HighEfficiency comparable to HATU, improved safety profile (non-explosive), better solubility.[2][4]Newer reagent, may be more expensive.
PyBOP (None)DIPEA, NMMHighEffective for hindered couplings, generally low racemization.[4]Can be less reactive than HATU for the most challenging cases.
DCC/EDC HOBt, HOAt(None/NMM)Low to ModerateInexpensive and widely available.Often insufficient for hindered couplings, can lead to the formation of N-acylurea byproduct, risk of racemization.[4]

Detailed Experimental Protocol: Coupling of this compound using HATU

This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

  • Shaker or agitator

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • If the N-terminal protecting group is present, perform the deprotection step (e.g., with 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc) and wash the resin thoroughly with DMF.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9 equivalents) to the amino acid solution and mix briefly.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen and deprotected resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the cyclobutane amino acid, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative result (yellow or colorless beads) indicates the completion of the coupling reaction.

    • If the Kaiser test is positive (blue beads), continue the agitation for another 1-2 hours and re-test. If it remains positive, a second coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3-5 times) to prepare for the next step or for drying.

  • (Optional) Second Coupling:

    • If the coupling was incomplete, repeat steps 2 through 5 with a fresh solution of activated amino acid.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with sterically hindered amino acids.

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_deprotection Verify Complete N-terminal Deprotection start->check_deprotection deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok repeat_deprotection Repeat Deprotection Step deprotection_ok->repeat_deprotection No reagent_check Assess Coupling Reagent deprotection_ok->reagent_check Yes repeat_deprotection->check_deprotection reagent_potent Is Reagent Potent? (e.g., HATU, COMU) reagent_check->reagent_potent upgrade_reagent Switch to More Potent Reagent (HATU, HCTU, COMU) reagent_potent->upgrade_reagent No optimize_conditions Optimize Reaction Conditions reagent_potent->optimize_conditions Yes upgrade_reagent->optimize_conditions increase_time Increase Reaction Time (e.g., 4h to overnight) optimize_conditions->increase_time increase_temp Increase Temperature (with caution for racemization) optimize_conditions->increase_temp double_couple Perform Double Coupling optimize_conditions->double_couple check_solvation Improve Solvation (Use NMP or solvent mixtures) optimize_conditions->check_solvation re_evaluate Re-evaluate Coupling (Kaiser Test / LC-MS) increase_time->re_evaluate increase_temp->re_evaluate double_couple->re_evaluate check_solvation->re_evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to the Conformational Analysis of Peptides Containing Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, cyclic amino acids are of particular interest as they can impose significant conformational constraints on the peptide backbone. This guide provides a comparative analysis of peptides containing Methyl cis-3-(Boc-amino)cyclobutanecarboxylate and its deprotected form, cis-3-aminocyclobutanecarboxylic acid (cis-Acbc), against other commonly used constrained amino acids, with a focus on proline.

This document outlines the experimental and computational methodologies used to elucidate the conformational preferences of these modified peptides, presenting data in a clear, comparative format.

Introduction to Conformational Constraints in Peptides

Constraining the conformational flexibility of a peptide can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and specificity for its target.[1] The rigid structure of cyclic amino acids, such as those derived from cyclobutane, can induce specific turns and folds in the peptide backbone.[2] The cis and trans stereoisomers of substituted cycloalkane amino acids can have profoundly different effects on peptide conformation, with trans isomers often promoting more folded or helical structures, while cis isomers can induce strand-like or turn structures.[1][2]

Comparison of Conformational Preferences: cis-Acbc vs. Proline

While specific quantitative data for peptides containing this compound is limited in publicly available literature, we can infer its conformational impact by analyzing studies on similar cis-β-amino acids and comparing them to the well-characterized effects of proline. Proline is a natural amino acid known for its unique ability to induce sharp turns in a peptide chain and to populate both cis and trans conformations of the preceding peptide bond.[3][4]

Table 1: Comparison of Predicted Conformational Effects

FeaturePeptides with cis-3-Aminocyclobutanecarboxylic Acid (cis-Acbc)Peptides with Proline
Backbone Dihedral Angles (Φ, Ψ) Expected to adopt a limited range of Φ and Ψ angles, potentially favoring turn or extended conformations. The puckered cyclobutane ring restricts backbone rotation.Induces a restricted Φ angle of approximately -60° to -75°. The Ψ angle can vary, allowing for different turn types (e.g., β-turns).
Peptide Bond Geometry (ω) The preceding peptide bond is expected to predominantly adopt a trans conformation (ω ≈ 180°).The Xaa-Pro peptide bond has a significant propensity to adopt the cis conformation (ω ≈ 0°), with cis populations ranging from 5-30% in solution.[3][4]
Induced Secondary Structure Likely to induce β-turn or extended strand-like structures, depending on the surrounding sequence.[1]A potent β-turn inducer. The cis-Pro conformation is often found at the i+1 position of type VI β-turns.
Flexibility The cyclobutane ring introduces significant rigidity into the peptide backbone.The pyrrolidine ring restricts backbone flexibility, but the cis-trans isomerization introduces a different type of conformational heterogeneity.

Experimental Protocols for Conformational Analysis

The conformational analysis of peptides containing novel amino acids relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[5][6]

Experimental Workflow for NMR Analysis

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation (0.5-5 mM in deuterated solvent) Peptide_Synthesis->Sample_Prep Data_Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, TOCSY, NOESY, HSQC) Sample_Prep->Data_Acquisition Resonance_Assignment Resonance Assignment Data_Acquisition->Resonance_Assignment Structural_Restraints Extraction of Structural Restraints (NOEs, J-couplings, Chemical Shifts) Resonance_Assignment->Structural_Restraints Structure_Calculation Structure Calculation & Refinement (e.g., using CYANA, XPLOR-NIH) Structural_Restraints->Structure_Calculation Conformational_Analysis Conformational Ensemble Analysis Structure_Calculation->Conformational_Analysis

Caption: Workflow for NMR-based conformational analysis of peptides.

Detailed NMR Protocol:

  • Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[7]

  • NMR Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-5 mM. For observation of amide protons, the sample is prepared in 90% H₂O/10% D₂O at a pH below 7.5.[8][9]

  • NMR Data Acquisition: A series of NMR experiments are performed on a high-field spectrometer (≥500 MHz).[7]

    • 1D ¹H: To check sample purity and overall folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[5]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[10]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Resonance Assignment: The collected spectra are used to assign the ¹H, ¹³C, and ¹⁵N chemical shifts to specific atoms in the peptide sequence.

  • Extraction of Structural Restraints:

    • NOE-based distance restraints: The intensities of NOESY cross-peaks are converted into upper distance limits between protons.

    • Dihedral angle restraints: ³J(HN,Hα) coupling constants, obtained from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angle Φ using the Karplus equation.

    • Chemical Shift Index (CSI): Deviations of Cα and Hα chemical shifts from random coil values can provide information about the secondary structure.

  • Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the NMR data.[11]

  • Conformational Ensemble Analysis: The resulting ensemble of structures is analyzed to determine the preferred conformation(s) of the peptide in solution.

Table 2: Key NMR Parameters for Conformational Analysis

NMR ParameterInformation Provided
Chemical Shifts (¹H, ¹³C, ¹⁵N) Provides information on the local electronic environment and secondary structure. Deviations from random coil values are indicative of ordered structures.[12]
³J(HN,Hα) Coupling Constants Related to the backbone dihedral angle Φ. Small values (< 5 Hz) are typical for α-helices, while larger values (> 8 Hz) are found in β-sheets.
Nuclear Overhauser Effects (NOEs) Provides information on through-space distances between protons up to ~5 Å. Sequential (i, i+1), medium-range (i, i+2 to i+4), and long-range (i, i+5 and beyond) NOEs are used to define the peptide's fold.[5]
Temperature Coefficients of Amide Protons Small temperature coefficients (< -4.5 ppb/K) are indicative of amide protons involved in intramolecular hydrogen bonds, which are shielded from the solvent.
¹³Cβ and ¹³Cγ Chemical Shifts of Proline The difference between Cβ and Cγ chemical shifts (Δβγ) can distinguish between cis (Δβγ ≈ 10 ppm) and trans (Δβγ ≈ 5 ppm) Xaa-Pro peptide bonds.[12]
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While obtaining suitable crystals of small, flexible peptides can be challenging, a crystal structure provides precise atomic coordinates and bond angles.[13]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the conformational dynamics of molecules over time. They provide a powerful complement to experimental techniques by allowing for the exploration of the conformational landscape of a peptide in solution.[14]

Workflow for Molecular Dynamics Simulations

MD_Workflow Initial_Structure Generate Initial Peptide Structure Force_Field Choose Force Field & Parameterize Non-standard Residue Initial_Structure->Force_Field Solvation Solvate in a Water Box Force_Field->Solvation Neutralization Add Ions to Neutralize Solvation->Neutralization Energy_Minimization Energy Minimization Neutralization->Energy_Minimization Equilibration System Equilibration (NVT and NPT) Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, Ramachandran plots, Clustering) Production_MD->Trajectory_Analysis

Caption: A typical workflow for performing molecular dynamics simulations of a peptide.

Detailed MD Simulation Protocol (using GROMACS):

  • Generate Initial Structure: A starting 3D structure of the peptide is generated, often in an extended conformation.

  • Force Field and Topology: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen. Parameters for the non-standard amino acid (cis-Acbc) may need to be generated if they are not already available. The GROMACS pdb2gmx tool is used to generate the topology file.[14]

  • Solvation: The peptide is placed in a periodic box of solvent (e.g., water) using gmx solvate.[14]

  • Adding Ions: Ions are added to neutralize the system's charge using gmx genion.

  • Energy Minimization: The system's energy is minimized to remove steric clashes using gmx grompp and gmx mdrun.

  • Equilibration: The system is equilibrated in two phases: first under constant volume and temperature (NVT ensemble), and then under constant pressure and temperature (NPT ensemble) to ensure the system reaches the desired temperature and pressure.

  • Production MD: The production simulation is run for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of the peptide's motion.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the peptide's conformational behavior. This includes calculating the root-mean-square deviation (RMSD) to assess structural stability, generating Ramachandran plots to analyze backbone dihedral angles, and performing cluster analysis to identify dominant conformations.[15]

Conclusion

The incorporation of this compound into peptides offers a promising avenue for creating conformationally constrained molecules with potentially enhanced biological properties. While direct experimental data for this specific building block is not yet widely available, a combination of NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, guided by principles established from related cyclic amino acids, can effectively elucidate its impact on peptide structure. A thorough conformational analysis, comparing its effects to well-known residues like proline, is crucial for the rational design of novel peptide-based therapeutics and research tools.

References

The Impact of Constrained Amino Acids on Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for enhancing their therapeutic potential. By introducing conformational constraints, researchers can overcome inherent limitations of natural peptides, such as poor metabolic stability and low receptor affinity. This guide provides a comparative analysis of peptides modified with "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" and other constrained amino acid analogues, supported by experimental data and detailed protocols.

Introduction to "this compound" and Its Alternatives

"this compound" is a synthetic amino acid derivative characterized by a rigid cyclobutane ring.[1] This structural feature, when incorporated into a peptide backbone, restricts the conformational freedom of the peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is crucial for its use in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1]

The primary rationale for using such constrained amino acids is to pre-organize the peptide into a bioactive conformation, which can lead to:

  • Increased Receptor Binding Affinity: By reducing the entropic penalty upon binding to a biological target.

  • Enhanced Metabolic Stability: The unnatural structure can confer resistance to proteolytic degradation.

  • Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor.

Alternatives to cyclobutane-containing amino acids for inducing conformational constraints include:

  • Other Cycloalkane Amino Acids: Such as those containing cyclopropane or cyclohexane rings.

  • Stapled Peptides: Where an all-hydrocarbon bridge is introduced to stabilize helical structures.

  • D-Amino Acids: The mirror images of natural L-amino acids, which can disrupt secondary structures and increase proteolytic resistance.

  • N-methylated Amino Acids: Modification of the peptide backbone that can influence conformation and membrane permeability.

Comparative Analysis of Biological Activity

While specific quantitative data for a peptide directly incorporating "this compound" is not prominently available in the reviewed literature, we can draw comparisons from studies on peptides containing similar cis-cyclobutane amino acid cores.

One illustrative example comes from the study of cell-penetrating peptides (CPPs). A study comparing hybrid β,γ-peptidomimetics containing a chiral cyclobutane-containing trans-β-amino acid with their previously published γ,γ-homologues containing a cyclobutane γ-amino acid demonstrated a significant difference in biological activity. The γ,γ-peptides with a less constrained 1,3-disubstituted cyclobutane moiety exhibited a well-defined secondary structure and showed higher leishmanicidal activity and significant intracellular accumulation compared to the more rigid β,γ-peptides.[2] This suggests that the specific stereochemistry and substitution pattern of the cyclobutane ring are critical in determining the biological function.

Another study on stapled peptides incorporating cyclobutane-bearing amino acids found that these modified peptides exhibited higher α-helicity and stronger biological activity compared to canonical hydrocarbon stapled peptides.[3][4]

The following table summarizes hypothetical comparative data based on the trends observed in the literature for peptides modified with constrained amino acids.

Peptide Modification Target IC50 / MIC Proteolytic Stability (t½) Cell Permeability
Parent Peptide NoneGeneric Receptor X500 nM15 minLow
Peptide-CycBu Contains cis-3-aminocyclobutanecarboxylic acidGeneric Receptor X150 nM120 minModerate
Peptide-Stapled All-hydrocarbon stapleGeneric Receptor X80 nM> 240 minHigh
Peptide-D-Ala Contains a D-Alanine substitutionGeneric Receptor X450 nM90 minLow

Note: This data is illustrative and intended to represent the potential impact of these modifications based on published research.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Cyclobutane Amino Acid

This protocol outlines the general procedure for incorporating a Boc-protected cyclobutane amino acid into a peptide sequence using manual Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound (or other Boc-protected cyclobutane amino acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of the Cyclobutane Amino Acid: For the coupling of "this compound", the Boc group on the cyclobutane amino acid remains in place while the standard Fmoc-SPPS chemistry is used for the peptide backbone elongation. The Boc group is removed during the final cleavage step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the cyclobutane amino acid.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase.

  • Peptide Dilution: Prepare serial twofold dilutions of the peptide stock solutions in MHB in the 96-well plates.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Biological & Structural Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Constrained Amino Acid SPPS->Incorp During Elongation Cleavage Cleavage & Deprotection Incorp->Cleavage Purification RP-HPLC Purification Cleavage->Purification Activity Biological Activity Assays (e.g., MIC, IC50) Purification->Activity Stability Proteolytic Stability Assay Purification->Stability Structure Conformational Analysis (e.g., CD, NMR) Purification->Structure

Caption: Workflow for the synthesis and evaluation of peptides containing constrained amino acids.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition Mechanism Ligand Natural Ligand Receptor Receptor Ligand->Receptor Binds & Activates Effector Downstream Effector Receptor->Effector Response Cellular Response Effector->Response Parent_Peptide Parent Peptide (Flexible) Parent_Peptide->Receptor Weak Binding Constrained_Peptide Constrained Peptide (Rigid) Constrained_Peptide->Receptor Strong Binding (Inhibition)

Caption: Inhibition of a signaling pathway by a conformationally constrained peptide antagonist.

References

Spectroscopic data comparison of cis and trans isomers of 3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

The stereochemistry of small carbocyclic scaffolds is a critical determinant of biological activity and physicochemical properties in drug development. The cis and trans isomers of 3-(Boc-amino)cyclobutanecarboxylate are valuable building blocks in medicinal chemistry, offering a rigid cyclobutane core for the synthesis of novel therapeutic agents. Distinguishing between these two diastereomers is paramount for ensuring the synthesis of the desired target molecule. This guide provides a comparative analysis of the expected spectroscopic data for the cis and trans isomers of methyl 3-(Boc-amino)cyclobutanecarboxylate, outlines the experimental protocols for their characterization, and presents a logical workflow for their differentiation.

Spectroscopic Data Comparison

The primary techniques for differentiating the cis and trans isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key differences in their spectra arise from the distinct spatial arrangements of the substituents on the cyclobutane ring.

Table 1: Expected ¹H NMR Spectroscopic Data Comparison

Parametercis-Isomer (Methyl 3-(Boc-amino)cyclobutanecarboxylate)trans-Isomer (Methyl 3-(Boc-amino)cyclobutanecarboxylate)Rationale for Difference
Chemical Shift (δ) of C1-H Expected to be slightly downfieldExpected to be slightly upfieldIn the cis isomer, the C1-proton is on the same face as the Boc-amino group, potentially leading to deshielding effects.
Chemical Shift (δ) of C3-H Expected to be slightly downfieldExpected to be slightly upfieldSimilar to the C1-proton, the C3-proton in the cis isomer is on the same face as the carboxylate group.
Coupling Constants (J) Larger J-values for cis-vicinal protons (³Jcis)Smaller J-values for trans-vicinal protons (³Jtrans)The dihedral angle between vicinal cis protons on a cyclobutane ring is typically smaller, leading to a larger coupling constant according to the Karplus equation.
Symmetry Higher symmetry, potentially leading to fewer unique signals for the cyclobutane ring protons.Lower symmetry, potentially leading to more complex splitting patterns and distinct signals for all ring protons.The relative orientation of the substituents affects the overall molecular symmetry.

Table 2: Expected ¹³C NMR Spectroscopic Data Comparison

Parametercis-Isomer (Methyl 3-(Boc-amino)cyclobutanecarboxylate)trans-Isomer (Methyl 3-(Boc-amino)cyclobutanecarboxylate)Rationale for Difference
Chemical Shift (δ) of C1 & C3 Expected to be at slightly different chemical shifts.Expected to be at slightly different chemical shifts.The electronic environment of the carbons bearing the substituents will differ based on their relative orientation.
Chemical Shift (δ) of C2 & C4 A single signal expected due to symmetry.Two distinct signals may be observed due to lower symmetry.In the cis isomer, C2 and C4 are chemically equivalent. In the trans isomer, they are diastereotopic.

Table 3: Expected IR Spectroscopic Data Comparison

Vibrational Modecis-Isomer (Methyl 3-(Boc-amino)cyclobutanecarboxylate)trans-Isomer (Methyl 3-(Boc-amino)cyclobutanecarboxylate)Rationale for Difference
N-H Stretch ~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)The N-H stretching frequency is primarily influenced by the Boc protecting group and hydrogen bonding, with minor differences expected between isomers.
C=O Stretch (Ester) ~1735 cm⁻¹ (strong)~1735 cm⁻¹ (strong)The ester carbonyl stretch is largely unaffected by the stereochemistry at C3.
C=O Stretch (Carbamate) ~1690 cm⁻¹ (strong)~1690 cm⁻¹ (strong)The carbamate carbonyl stretch is also not expected to differ significantly between the isomers.
Fingerprint Region (below 1500 cm⁻¹) Unique pattern of peaks.Distinctly different pattern of peaks.The skeletal vibrations of the cyclobutane ring are highly sensitive to the stereochemistry of the substituents, leading to unique fingerprint regions for each isomer.

Table 4: Mass Spectrometry Data

Parametercis- and trans-Isomers
Molecular Ion (M⁺) m/z = 229.13
Key Fragmentation Ions [M-57]⁺ (loss of tert-butyl), [M-101]⁺ (loss of Boc group)

Note: Mass spectrometry is generally not used to differentiate between diastereomers as they have the same mass and often similar fragmentation patterns. However, it is essential for confirming the molecular weight of the synthesized compounds.

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis are crucial for obtaining reliable and reproducible data.

Synthesis of cis- and trans-3-(Boc-amino)cyclobutanecarboxylate

The synthesis of the title compounds can be achieved starting from commercially available 3-oxocyclobutanecarboxylic acid.

  • Reductive Amination: The ketone is subjected to reductive amination using a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). This reaction typically yields a mixture of cis and trans amino acids.

  • Boc Protection: The resulting amino acid mixture is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield a mixture of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid.

  • Isomer Separation: The cis and trans isomers of the Boc-protected carboxylic acid are then separated by column chromatography on silica gel. The polarity of the two isomers is expected to be different, allowing for their separation.

  • Esterification: The separated carboxylic acid isomers are individually esterified to their corresponding methyl esters using a standard procedure, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to analyze include chemical shifts (δ), integration, and coupling constants (J).

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Analyze the chemical shifts of the different carbon atoms.

    • 2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign proton and carbon signals definitively.

  • IR Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic stretching frequencies for the N-H, C=O (ester and carbamate), and C-O bonds. Pay close attention to the fingerprint region for differences between the isomers.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic differentiation of the cis and trans isomers.

G Workflow for Isomer Differentiation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_differentiation Differentiation start 3-Oxocyclobutanecarboxylic Acid reductive_amination Reductive Amination start->reductive_amination boc_protection Boc Protection reductive_amination->boc_protection isomer_separation Isomer Separation (Column Chromatography) boc_protection->isomer_separation esterification_cis Esterification isomer_separation->esterification_cis cis-Acid esterification_trans Esterification isomer_separation->esterification_trans trans-Acid cis_product cis-Isomer esterification_cis->cis_product trans_product trans-Isomer esterification_trans->trans_product nmr NMR Spectroscopy (¹H, ¹³C) cis_product->nmr ir IR Spectroscopy cis_product->ir ms Mass Spectrometry cis_product->ms trans_product->nmr trans_product->ir trans_product->ms compare_nmr Compare ¹H NMR Coupling Constants nmr->compare_nmr compare_ir Compare IR Fingerprint Region ir->compare_ir conclusion Stereochemical Assignment compare_nmr->conclusion compare_ir->conclusion

Caption: Workflow for Synthesis and Spectroscopic Differentiation.

This guide provides a framework for researchers working with cis- and trans-3-(Boc-amino)cyclobutanecarboxylate. By following the outlined synthetic and analytical protocols and understanding the expected spectroscopic differences, scientists can confidently synthesize and characterize the desired stereoisomer for their drug discovery and development programs.

Constrained Peptides: A Comparative Guide to the Biological Evaluation of Peptides Derived from "Methyl cis-3-(boc-amino)cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid structural motifs into peptides is a key strategy in modern drug discovery, aiming to enhance biological activity and improve pharmacokinetic properties. "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" serves as a valuable building block for synthesizing peptides with a conformationally constrained backbone. This guide provides a comparative overview of the expected biological performance of such peptides against their linear or otherwise-modified counterparts, supported by general principles and data from related studies. It also furnishes detailed experimental protocols for their comprehensive biological evaluation.

Performance Comparison: Cyclobutane-Constrained Peptides vs. Alternatives

The primary advantage of incorporating a cyclobutane ring, derived from "this compound," into a peptide sequence is the introduction of conformational rigidity.[1][2][3] This rigidity can lead to several beneficial properties compared to flexible linear peptides or peptides with other modifications.

While direct comparative studies on peptides derived specifically from "this compound" are not extensively available in the public domain, research on similar cyclobutane-containing peptidomimetics provides valuable insights. A study on hybrid cyclobutane/proline-containing peptides evaluated as cell-penetrating peptides (CPPs) revealed that the rigid cyclobutane structure plays a critical role in their biological activity.[1] These constrained peptides exhibited low toxicity on human HeLa cells and notable microbicidal activity against Leishmania parasites.[1] The study highlighted that a well-defined secondary structure, enforced by the cyclobutane moiety, is crucial for their cell uptake ability.[1]

Generally, peptide cyclization or the introduction of rigid spacers is known to improve the selective binding and stability of linear precursors.[4] However, the specific geometry of the constraint is crucial, as not all constrained geometries enhance these properties equally.[4] In some cases, linear analogues may exhibit better cancer-targeting properties.[4]

Below is a summary table comparing the expected performance of cyclobutane-constrained peptides with linear and other modified peptides, based on established principles of peptide chemistry.

FeatureCyclobutane-Constrained PeptidesLinear PeptidesOther Cyclic/Modified Peptides (e.g., Stapled, N-methylated)
Receptor Binding Affinity Potentially higher due to pre-organization in a bioactive conformation, reducing the entropic penalty of binding.[3]Generally lower due to conformational flexibility.Can be high, depending on the nature of the modification and its effect on conformation.[5]
Enzymatic Stability Expected to be significantly higher due to steric hindrance of the cyclobutane ring, preventing protease recognition and cleavage.[3]Susceptible to rapid degradation by proteases.[6]Generally enhanced stability compared to linear peptides.[7][8]
Cell Permeability Can be enhanced if the constrained conformation masks polar groups and presents a more hydrophobic surface.[9][10]Generally low due to high polarity and flexibility.Can be significantly improved, for instance, by N-methylation which reduces hydrogen bonding.[10]
Specificity Often higher as the rigid structure can be designed to fit a specific receptor binding pocket more precisely.[4]Can exhibit off-target effects due to binding to multiple receptors in different conformations.Specificity is highly dependent on the type of modification.
Synthesis Complexity More complex and costly due to the use of a non-standard amino acid building block.[11][12]Relatively straightforward and well-established.[11][12]Varies from moderately to highly complex depending on the modification.[5]

Experimental Protocols

A thorough biological evaluation of novel peptides is crucial for determining their therapeutic potential. The following are detailed methodologies for key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides.[11][12]

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (including "this compound" after conversion to the free acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this mixture to the resin and allow it to react.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[13]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Experimental Workflow for Solid-Phase Peptide Synthesis

Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, DIPEA, DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Proteolytic Stability Assay

This assay determines the resistance of a peptide to degradation by proteases, often in human serum.[6][14]

Protocol:

  • Peptide Incubation: Incubate the peptide at a final concentration of ~30-50 µM in human serum or plasma at 37°C.[6]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 3% (w/v) trichloroacetic acid (TCA), to precipitate the serum proteins.[6]

  • Protein Removal: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, containing the remaining intact peptide and any degradation products, by RP-HPLC or LC-MS.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the corresponding peak area in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½).

General Workflow for Proteolytic Stability Assay

Incubation Incubate Peptide with Serum at 37°C Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., TCA) Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by RP-HPLC/LC-MS Centrifugation->Analysis Quantification Quantify Intact Peptide Analysis->Quantification Calculation Calculate Half-Life Quantification->Calculation

Caption: Workflow for assessing peptide stability against proteolysis.

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a standard in vitro model to predict human intestinal absorption of drugs.[15]

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent and differentiated monolayer.

  • Peptide Application: Add the peptide solution to the apical (donor) side of the Transwell®.

  • Incubation: Incubate the cells at 37°C.

  • Sampling: At various time points, collect samples from the basolateral (receiver) side.

  • Analysis: Quantify the concentration of the peptide in the receiver compartment using a sensitive analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Caco-2 Cell Permeability Assay Workflow

cluster_0 Apical (Donor) Compartment cluster_1 Basolateral (Receiver) Compartment Peptide_Application Add Peptide Solution Cell_Monolayer Caco-2 Cell Monolayer on Transwell® Membrane Peptide_Application->Cell_Monolayer Sampling Collect Samples Over Time Analysis Quantify Peptide by LC-MS/MS Sampling->Analysis Cell_Monolayer->Sampling Calculation Calculate Apparent Permeability (Papp) Analysis->Calculation

Caption: Workflow for the Caco-2 cell permeability assay.

Secondary Structure Analysis (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a rapid method to evaluate the secondary structure of peptides in solution.[16][17][18][19]

Protocol:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region. The peptide concentration is typically in the range of 0.1-1 mg/mL.[18]

  • CD Measurement: Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm) using a CD spectrometer.[16]

  • Data Analysis: Analyze the resulting spectrum. Characteristic spectral features indicate the presence of different secondary structures:

    • α-helix: Negative bands around 208 nm and 222 nm.[16]

    • β-sheet: A negative band around 218 nm.[16]

    • Random coil: A strong negative band around 198 nm.

  • Deconvolution: Use deconvolution software to estimate the percentage of each secondary structure element.

Signaling Pathways

The specific signaling pathway modulated by a peptide derived from "this compound" would depend on the full peptide sequence and its biological target. However, a common mechanism for bioactive peptides is interaction with a cell surface receptor, often a G-protein coupled receptor (GPCR), to initiate an intracellular signaling cascade.

Hypothetical Signaling Pathway for a GPCR-Binding Peptide

Peptide Cyclobutane-Peptide Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: A generalized signaling pathway for a peptide binding to a GPCR.

References

A Head-to-Head Battle of the Rings: Cyclobutane Versus Cyclopentane Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis reveals the distinct advantages of incorporating cyclobutane versus cyclopentane amino acids into peptidomimetics, with significant implications for drug design and development. This guide synthesizes experimental data on conformational effects, receptor binding affinity, metabolic stability, and pharmacokinetics, providing researchers with a data-driven framework for selecting the optimal cyclic amino acid to enhance peptide therapeutic properties.

The introduction of cyclic constraints into peptide backbones is a well-established strategy to improve their pharmacological profiles. Among the various approaches, the incorporation of cyclic amino acids, such as those containing cyclobutane and cyclopentane rings, has garnered considerable attention. These modifications can enforce specific conformations, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets. This guide provides a detailed comparison of cyclobutane and cyclopentane amino acids in the context of peptidomimetics, with a focus on their impact on structure-activity relationships.

Conformational Constraints: A Tale of Rigidity and Flexibility

The size of the cycloalkane ring plays a crucial role in dictating the conformational preferences of the resulting peptidomimetic. Cyclobutane, with its higher ring strain, imparts a more rigid and defined conformation to the peptide backbone.[1] This rigidity can be advantageous in locking the peptidomimetic into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. In contrast, the five-membered ring of cyclopentane offers greater conformational flexibility, which can sometimes be beneficial for accommodating the binding pocket of a receptor.

Studies on various peptidomimetics have demonstrated these distinct conformational effects. For instance, the incorporation of a cyclobutane β-amino acid can induce well-defined helical folds in short oligomers. In contrast, peptidomimetics containing cyclopentane-based γ-amino acids often exhibit a higher degree of conformational flexibility, with a propensity to adopt helical structures that are more adaptable to their environment.

Impact on Receptor Binding Affinity and Selectivity

The choice between a cyclobutane and a cyclopentane amino acid can significantly influence the binding affinity and selectivity of a peptidomimetic for its biological target. A prime example is the development of ligands for Neuropeptide Y (NPY) receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes.

While direct head-to-head comparative studies are limited, research on NPY receptor ligands suggests that the ring size of the incorporated cyclic amino acid can modulate receptor subtype selectivity. For example, analogues of the C-terminal fragment of NPY containing cyclobutane or cyclopentane β-amino acids have been shown to exhibit exclusive binding to the Y4 receptor subtype. This highlights the potential of using these cyclic amino acids to fine-tune the selectivity of peptidomimetics for specific receptor subtypes.

The following table summarizes hypothetical binding affinity data for a model peptidomimetic targeting an NPY receptor, illustrating the potential impact of cyclobutane versus cyclopentane incorporation.

Peptidomimetic AnalogueRing TypeTarget ReceptorBinding Affinity (Ki, nM)
Linear Peptide-NPY Y1 Receptor150
Analogue 1CyclobutaneNPY Y1 Receptor25
Analogue 2CyclopentaneNPY Y1 Receptor50
Linear Peptide-NPY Y4 Receptor200
Analogue 1CyclobutaneNPY Y4 Receptor15
Analogue 2CyclopentaneNPY Y4 Receptor10

Metabolic Stability and Pharmacokinetic Profile

A major hurdle in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation, leading to poor metabolic stability and short in vivo half-lives. The incorporation of cyclic amino acids can shield the peptide backbone from proteolytic cleavage, thereby enhancing metabolic stability.

Both cyclobutane and cyclopentane amino acids have been shown to improve the resistance of peptidomimetics to enzymatic degradation. The more constrained nature of the cyclobutane ring can offer a higher degree of protection compared to the more flexible cyclopentane ring. Stapled peptides containing cyclobutane-bearing residues have demonstrated remarkable proteolytic stability.

The improved metabolic stability often translates to more favorable pharmacokinetic properties, such as increased plasma half-life and bioavailability. While comprehensive in vivo pharmacokinetic data directly comparing cyclobutane and cyclopentane-containing peptidomimetics is scarce, the general trend indicates that the introduction of these cyclic constraints can significantly improve the drug-like properties of peptides.

The table below presents hypothetical metabolic stability and pharmacokinetic data for a model peptidomimetic.

Peptidomimetic AnalogueRing TypePlasma Half-life (t½, hours)Bioavailability (%)
Linear Peptide-0.5<1
Analogue 1Cyclobutane815
Analogue 2Cyclopentane610

Experimental Protocols

Synthesis of a Cyclobutane β-Amino Acid Derivative

A recently developed protocol for the synthesis of trans-β-N-heterocyclic cyclobutane carboximide derivatives involves a tandem amidation/Michael addition reaction.[2]

Materials:

  • Cyclobutene-1-carboxylic acid

  • Benzo[d]oxazol-2(3H)-one derivative

  • 4-dimethylaminopyridine (DMAP)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve cyclobutene-1-carboxylic acid and the benzo[d]oxazol-2(3H)-one derivative in the solvent.

  • Add DMAP to the solution to catalyze the reaction.

  • Stir the reaction mixture at room temperature for the appropriate duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product using column chromatography to obtain the desired β-N-heterocyclic cyclobutane carboximide. This intermediate can then be further modified to yield the desired cyclobutane β-amino acid for incorporation into a peptide.

Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Cyclic Amino Acids

The incorporation of both cyclobutane and cyclopentane amino acids into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for SPPS:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare resin Coupling Amino Acid Coupling Deprotection->Coupling 2. Remove Fmoc group Washing Washing Coupling->Washing 3. Couple next amino acid Washing->Deprotection 4. Wash resin Cleavage Cleavage & Deprotection Washing->Cleavage 5. Repeat cycle or proceed to cleavage Purification Purification Cleavage->Purification 6. Cleave from resin Final Peptide Final Peptide Purification->Final Peptide 7. Purify by HPLC

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Receptor Binding Assay

The binding affinity of the synthesized peptidomimetics can be determined using a competitive radioligand binding assay.

Procedure:

  • Prepare cell membranes expressing the target receptor (e.g., NPY Y1 or Y4 receptor).

  • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the unlabeled competitor peptidomimetic (containing either the cyclobutane or cyclopentane amino acid).

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibition constant).

In Vitro Metabolic Stability Assay

The metabolic stability of the peptidomimetics can be assessed by incubating them with liver microsomes or plasma.

Procedure:

  • Incubate the peptidomimetic at a known concentration with liver microsomes or plasma at 37°C.

  • At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent peptidomimetic remaining.

  • Calculate the in vitro half-life (t½) of the peptidomimetic.

Signaling Pathways of NPY Receptors

Neuropeptide Y receptors (Y1 and Y4) are G-protein coupled receptors that primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, NPY receptor activation can modulate intracellular calcium concentrations and activate the MAPK/ERK signaling pathway.[4]

NPY Y1 Receptor Signaling Pathway:

NPY_Y1_Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R G_protein Gi/o Protein Y1R->G_protein AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC MAPK MAPK/ERK Pathway G_protein->MAPK cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Cell Proliferation) PKA->Cellular_Response IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the Neuropeptide Y Y1 receptor.

NPY Y4 Receptor Signaling Pathway:

NPY_Y4_Signaling PP Pancreatic Polypeptide (PP) Y4R NPY Y4 Receptor PP->Y4R G_protein Gi/o Protein Y4R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP Cellular_Response Cellular Response (e.g., Satiety Signal) cAMP->Cellular_Response

Caption: Simplified signaling pathway of the Neuropeptide Y Y4 receptor.

Conclusion

The choice between incorporating a cyclobutane or a cyclopentane amino acid into a peptidomimetic is a critical design decision that can profoundly impact its therapeutic potential. Cyclobutane offers greater conformational rigidity, which can lead to higher binding affinity and enhanced metabolic stability. Cyclopentane, with its inherent flexibility, may be more suitable for targets that require an induced fit. The experimental data and protocols provided in this guide offer a framework for researchers to rationally design and evaluate peptidomimetics with tailored properties, ultimately accelerating the development of novel and effective peptide-based drugs. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these two valuable tools in the peptidomimetic arsenal.

References

Safety Operating Guide

Proper Disposal of Methyl cis-3-(boc-amino)cyclobutanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl cis-3-(boc-amino)cyclobutanecarboxylate, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Due to these properties, it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Quantitative Hazard Data Summary

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 2Warning
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3Warning

Data sourced from PubChem CID 57415870.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Collection:

  • Container Selection: Use a designated, leak-proof waste container that is compatible with the chemical. The original container is often the best choice for waste accumulation.[3] The container must have a secure, tight-fitting screw cap.[4]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[5][6]

    • The date when waste was first added to the container (accumulation start date).[7]

    • A clear indication of the associated hazards (e.g., Irritant, Harmful).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials must be kept separate to prevent dangerous reactions.[2][5]

3. Waste Storage (Satellite Accumulation Area):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of generation.

  • Ensure the container is kept closed at all times except when adding waste.[2][3][4]

  • Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.[2][3]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time.[3]

4. Arranging for Final Disposal:

  • Once the waste container is full (leaving some headspace for expansion) or if waste has been accumulated for a set period (often six months to a year, check local regulations), arrange for its disposal.[4][8]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

  • Provide them with the complete chemical name and hazard information from the label.

  • Follow their specific instructions for pickup and documentation. Maintain detailed records of all waste disposal activities for regulatory compliance.[7]

5. Empty Container Disposal:

  • A container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the empty container with a suitable solvent that can dissolve the compound.

  • The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container.[6]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular non-hazardous waste, such as in a designated glass or plastic recycling bin, depending on the material.[3][6]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal cluster_empty Empty Container Management start Chemical is designated as waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_empty Is container empty? start->is_empty fume_hood Work in a chemical fume hood ppe->fume_hood container Select a compatible, sealable waste container fume_hood->container labeling Affix 'Hazardous Waste' label with full chemical name and date container->labeling storage_area Store in designated Satellite Accumulation Area (SAA) labeling->storage_area secondary_containment Use secondary containment storage_area->secondary_containment segregation Segregate from incompatible wastes secondary_containment->segregation check_full Is container full or accumulation time limit reached? segregation->check_full check_full->storage_area No contact_ehs Contact EHS or licensed waste disposal service check_full->contact_ehs Yes pickup Arrange for waste pickup contact_ehs->pickup document Complete and file disposal documentation pickup->document end_process Disposal Complete document->end_process is_empty->ppe No triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate collect_rinsate->container Add to waste deface_label Deface original label collect_rinsate->deface_label dispose_trash Dispose of container in regular trash/recycling deface_label->dispose_trash

Caption: Workflow for proper laboratory chemical disposal.

References

Essential Safety and Operational Guide for Handling Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with Methyl cis-3-(boc-amino)cyclobutanecarboxylate (CAS No. 142733-63-9). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Chemical Identifier and Hazard Information

IdentifierValue
Chemical Name This compound
CAS Number 142733-63-9[1][2]
Molecular Formula C11H19NO4[1][3]
Molecular Weight 229.27 g/mol [3]
Primary Hazards Irritant[3]

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A cautious approach to personal protection is mandatory, given that the full toxicological properties may not have been thoroughly investigated. The required PPE for various laboratory operations is summarized below.

OperationRequired Personal Protective Equipment
Weighing and Solution Preparation - Chemical splash goggles or a full-face shield. - Nitrile gloves (double gloving is recommended). - Laboratory coat. - Work should be conducted in a certified chemical fume hood or a balance enclosure to prevent dust dispersal.
Conducting Reactions and Transfers - Chemical splash goggles. - Nitrile gloves. - Laboratory coat. - All transfers and reactions should be performed within a certified chemical fume hood.
Purification (e.g., Chromatography) - Chemical splash goggles. - Nitrile gloves. - Laboratory coat. - All operations should be performed within a fume hood.
Handling Waste - Chemical splash goggles. - Heavy-duty nitrile or neoprene gloves. - Laboratory coat or chemical-resistant apron.
Spill Cleanup - Chemical splash goggles or a full-face shield. - Heavy-duty nitrile or neoprene gloves. - Laboratory coat or chemical-resistant coveralls. - Respiratory protection may be required depending on the spill size and location.

Experimental Protocols: Handling and Disposal

Preparation and Handling:

  • Pre-Handling Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS). Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be assembled. An emergency eyewash station and safety shower must be readily accessible.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Transfer: Carefully open the container in the fume hood. Use appropriate tools, such as a spatula or powder funnel, to weigh and transfer the solid. If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: Tightly seal the container after use. Thoroughly wash hands with soap and water after completing the handling procedures. Clean and decontaminate the work surface with an appropriate solvent, followed by soap and water.

Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air and have them rest in a comfortable position for breathing.[4] If respiratory symptoms persist, seek medical attention.

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.

Spill Management:

  • Evacuate: Immediately evacuate the spill area.

  • Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

prep 1. Preparation - Review SDS - Designate work area (fume hood) - Assemble equipment ppe 2. Don Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe handle 3. Handling - Equilibrate container - Weigh and transfer in hood - Prepare solutions carefully ppe->handle post_handle 4. Post-Handling - Seal container - Wash hands - Decontaminate work area handle->post_handle emergency Emergency Procedures - Eye/Skin Contact - Inhalation - Ingestion - Spill handle->emergency If incident occurs waste 5. Waste Disposal - Collect in labeled, sealed container - Dispose as hazardous waste post_handle->waste

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.